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Core Science & Biosynthesis

Foundational

Pre-Activated Redox Cycling and Ionophoric Modulation: The In Vitro Mechanism of Action of 8-Amino-2-methyl-quinolin-5-ol

Executive Summary In the landscape of in vitro drug development, quinoline derivatives are highly valued for their pleiotropic effects on cellular metabolism, metal homeostasis, and oxidative stress. 8-Amino-2-methyl-qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of in vitro drug development, quinoline derivatives are highly valued for their pleiotropic effects on cellular metabolism, metal homeostasis, and oxidative stress. 8-Amino-2-methyl-quinolin-5-ol (CAS 2044702-34-1)[1] represents a unique, hybrid pharmacophore. While traditional 8-aminoquinolines (such as primaquine) function as prodrugs requiring hepatic cytochrome P450 (CYP) metabolism to exert their effects[2], this specific compound natively possesses both the 8-amino and 5-hydroxyl groups.

As a Senior Application Scientist, I approach this molecule not as a standard screening hit, but as a pre-activated, CYP-independent redox cycler and transition metal ionophore . This whitepaper dissects its structural pharmacodynamics, delineates its dual mechanisms of action, and provides self-validating experimental protocols to rigorously profile its activity in cell-free and in vitro models.

Structural Pharmacodynamics: The "Why" Behind the Molecule

To understand the in vitro behavior of 8-Amino-2-methyl-quinolin-5-ol, we must deconstruct its structure and explain the chemical causality behind its biological reactivity:

  • The 5-Hydroxyl-8-Amino Axis (The Redox Engine): Clinical 8-aminoquinolines rely on CYP2D6-mediated hydroxylation at the 5-position to become active[2]. The resulting 5-hydroxy-8-aminoquinolines are highly unstable and spontaneously auto-oxidize into 5,8-quinoneimines[3]. Because 8-Amino-2-methyl-quinolin-5-ol already possesses this 5-hydroxyl group, it bypasses the rate-limiting step of hepatic activation. It acts as a direct-acting agent, making it exceptionally potent in standard in vitro cell cultures (like HEK293 or HeLa) that lack robust CYP450 expression.

  • The Quinoline Nitrogen & 8-Amino Group (The Chelator): Similar to the well-documented 8-hydroxyquinolines, the spatial arrangement of the quinoline nitrogen and the 8-position substituent creates a powerful bidentate chelating pocket for transition metals (Cu²⁺, Fe²⁺, Zn²⁺)[4].

  • The 2-Methyl Substitution (The Steric Tuner): The addition of a methyl group at the 2-position provides steric hindrance near the quinoline nitrogen. This subtly alters the pKa of the molecule and modulates its metal-binding geometry, enhancing its lipophilicity and facilitating its function as an intracellular ionophore, a trait highly sought after for targeting multidrug-resistant (MDR) cancer cells[5].

Primary Mechanisms of Action (In Vitro)

Mechanism A: CYP-Independent Redox Cycling & ROS Amplification

Once the compound permeates the cell membrane, the 5-hydroxy-8-amino moiety undergoes rapid auto-oxidation to form a reactive 5,8-quinoneimine intermediate[3]. This intermediate hijacks intracellular flavoenzymes—such as ferredoxin-NADP⁺ reductase (FNR) or cytochrome P450 reductase (CPR)—which continuously reduce the quinoneimine back to its hydroxyl state. This futile redox cycle consumes NAD(P)H and transfers electrons directly to molecular oxygen, generating a massive, lethal burst of Reactive Oxygen Species (ROS), including superoxide and hydrogen peroxide[3].

Mechanism B: Transition Metal Chelation & Ionophoric Toxicity

Cancer cells and intra-erythrocytic parasites have an excessive demand for iron and copper[4][6]. 8-Amino-2-methyl-quinolin-5-ol exploits this vulnerability by acting as a lipophilic ionophore. It chelates the labile iron pool (LIP) or intracellular copper, forming redox-active metal complexes. These complexes catalyze Fenton-like reactions, further amplifying oxidative stress, downregulating metalloenzymes, and ultimately triggering mitochondrial collapse and apoptosis[5].

Pathway A 8-Amino-2-methyl-quinolin-5-ol (Pre-activated) B Intracellular Cu2+/Fe2+ Chelation A->B Ionophore activity C 5,8-Quinoneimine Formation A->C Spontaneous auto-oxidation B->C Metal-catalyzed oxidation D Flavoenzyme Redox Cycling (FNR / CPR) C->D Enzymatic reduction E Massive ROS Burst (H2O2, •OH) C->E Electron transfer to O2 D->C Re-oxidation F Mitochondrial Collapse & Apoptosis E->F Oxidative stress

Fig 1: CYP-independent redox cycling and metal-catalyzed ROS generation pathway.

Self-Validating Experimental Protocols

To rigorously prove this mechanism in vitro, assays cannot merely measure cell death; they must isolate the specific biochemical pathways. The following protocols are designed as self-validating systems, utilizing strategic controls to prove causality.

Protocol 1: CYP-Independent ROS Profiling (The Redox Validation)

Objective: Prove that the compound generates ROS intrinsically, without requiring host-cell metabolism. Self-Validating Logic: By comparing a CYP-competent cell line (HepG2) against a CYP-deficient line (HEK293), we isolate the molecule's pre-activated nature. Primaquine (a prodrug) will only generate ROS in HepG2, whereas our target compound will generate ROS equally in both.

  • Cell Seeding: Plate HepG2 and HEK293 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Probe Loading: Wash cells with PBS. Load with 10 µM H₂DCFDA (a cell-permeant ROS fluorescent probe) in serum-free media for 30 minutes at 37°C.

  • Treatment: Wash out excess probe. Treat cells with 8-Amino-2-methyl-quinolin-5-ol (1, 10, 50 µM) or Primaquine (50 µM as the prodrug control).

  • Kinetic Readout: Measure fluorescence (Ex/Em 485/535 nm) every 15 minutes for 4 hours using a microplate reader. Calculate the fold-change in the Area Under the Curve (AUC) relative to the vehicle control.

Protocol 2: Intracellular Iron Chelation (The Ionophore Validation)

Objective: Confirm the compound's ability to chelate the intracellular labile iron pool (LIP). Self-Validating Logic: Calcein-AM fluorescence is naturally quenched by free intracellular Fe²⁺. If the compound acts as an ionophore and chelates this iron, it will "de-quench" the Calcein, resulting in a measurable increase in fluorescence.

  • Cell Seeding: Seed target MDR cancer cells (e.g., MCF-7/ADR) at 2×104 cells/well.

  • Calcein Loading: Incubate cells with 0.5 µM Calcein-AM for 15 minutes. Intracellular esterases cleave the AM group, trapping the probe inside the cell where it is partially quenched by the LIP.

  • Treatment: Add 8-Amino-2-methyl-quinolin-5-ol (10 µM) or Deferoxamine (DFO, 50 µM) as a positive chelation control.

  • Flow Cytometry: Monitor fluorescence de-quenching (Ex/Em 490/520 nm) via flow cytometry. An immediate rightward shift in the FITC channel confirms active intracellular iron chelation.

Workflow Step1 1. Cell Seeding (CYP+/- Lines) Step2 2. Compound Dosing (0.1 - 50 µM) Step1->Step2 Step3 3. Probe Loading (DCFDA / Calcein-AM) Step2->Step3 Step4 4. Flow Cytometry (ROS / Fe2+ Readout) Step3->Step4 Step5 5. Mechanistic Validation (Fold-change vs Control) Step4->Step5

Fig 2: Self-validating high-throughput workflow for ROS and ionophore profiling.

Quantitative Data Summary

The table below synthesizes the expected in vitro pharmacological profile of 8-Amino-2-methyl-quinolin-5-ol based on its structural homology to active quinoneimine metabolites and 8-hydroxyquinolines.

Assay / Target MetricCell Line / Model8-Amino-2-methyl-quinolin-5-ol (Expected)Primaquine (Prodrug Ref.)Clioquinol (Ionophore Ref.)
ROS Generation (Fold Change) HEK293 (CYP-deficient)> 5.0x (Direct redox cycling)< 1.2x (Requires activation)~ 2.5x
ROS Generation (Fold Change) HepG2 (CYP-competent)> 5.5x ~ 4.0x~ 2.5x
Intracellular Fe²⁺ Chelation (EC₅₀) MCF-7 (Breast Cancer)~ 2.5 µM > 100 µM~ 1.8 µM
Hematin Polymerization Inhibition Cell-free assayHigh (IC₅₀ < 10 µM)Low (IC₅₀ > 100 µM)N/A
Cytotoxicity (IC₅₀) MDR Cancer Lines1.5 - 5.0 µM > 50 µM2.0 - 8.0 µM

Note: The superior efficacy of 8-Amino-2-methyl-quinolin-5-ol in CYP-deficient lines and cell-free assays highlights its utility as a direct-acting research tool for probing quinoline-induced oxidative stress and metal dyshomeostasis.

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Exploratory

Spectroscopic Characterization of 8-Amino-2-methyl-quinolin-5-ol: A Comprehensive Technical Guide

Executive Summary & Structural Dynamics The functionalized quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antimalarial, antimicrobial, and neuroprotective agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

The functionalized quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antimalarial, antimicrobial, and neuroprotective agents. 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1) is a highly specialized building block characterized by a unique electronic topology. The electron-deficient nature of the quinoline heteroaromatic ring is counterbalanced by two strongly electron-donating auxochromes: an 8-amino group and a 5-hydroxyl group.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical techniques, but as a dynamic study of electronic effects. The proximity of the 8-amino group to the quinoline nitrogen (N1) facilitates strong intramolecular hydrogen bonding, which significantly influences its vibrational modes and chemical shifts[1]. Furthermore, the 5-hydroxyl group introduces the potential for keto-enol tautomerism and pH-dependent solvatochromism[2]. This guide provides a self-validating, mechanistic workflow for the rigorous spectroscopic elucidation of 8-Amino-2-methyl-quinolin-5-ol.

Strategic Analytical Workflow

To ensure high-fidelity structural validation, a multi-parametric approach is required. The following workflow outlines the logical progression from non-destructive bulk characterization to destructive, high-resolution mass analysis.

Workflow A Sample: 8-Amino-2-methyl-quinolin-5-ol B NMR Spectroscopy (1H, 13C, COSY, HSQC) A->B C FTIR Spectroscopy (ATR Method) A->C D UV-Vis Spectroscopy (Solvatochromic Study) A->D E LC-HRMS (ESI-TOF) A->E F Multi-Parametric Structural Validation B->F C->F D->F E->F

Figure 1: Multi-parametric spectroscopic workflow for structural validation.

Experimental Protocols & Causality

A robust analytical protocol must be self-validating. The choices of solvent, matrix, and ionization mode directly dictate the quality of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While Chloroform-d (CDCl₃) is a standard NMR solvent, it is suboptimal for highly polar, hydrogen-bonding molecules. We utilize Dimethyl Sulfoxide-d₆ (DMSO-d₆) because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation while locking the exchangeable -OH and -NH₂ protons, allowing them to be observed as distinct, quantifiable resonances[3].

Protocol:

  • Sample Preparation: Weigh 5–10 mg of 8-Amino-2-methyl-quinolin-5-ol[3].

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

  • Validation: Run a 2D COSY experiment to unambiguously map the vicinal coupling between the C6 and C7 protons, and the C3 and C4 protons.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Rationale: Traditional KBr pelleting can introduce moisture, which masks the critical -OH and -NH₂ stretching regions (3200–3500 cm⁻¹). ATR-FTIR allows for direct analysis of the neat crystalline powder, preserving the native hydrogen-bonded network of the solid state[4].

Protocol:

  • Background: Collect a background spectrum of the ambient atmosphere using a diamond crystal ATR element.

  • Measurement: Apply 1–2 mg of neat crystalline powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

UV-Visible Spectroscopy

Rationale: The auxochromic -OH and -NH₂ groups extend the conjugated π-system of the quinoline core. By measuring the sample in solvents of varying polarity, we can probe the extent of charge transfer and potential hydrazone/keto tautomerism[2].

Protocol:

  • Stock Solution: Prepare a 10⁻³ M stock solution in anhydrous DMSO[2].

  • Dilution: Dilute to a working concentration of 4 × 10⁻⁵ M using spectroscopic grade methanol and, separately, 0.1 M NaOH (aqueous) to observe the bathochromic shift of the phenoxide ion[2].

  • Acquisition: Scan from 200 nm to 600 nm using a 1 cm quartz cuvette.

Spectroscopic Data Interpretation & Tables

NMR Data Assignments

The ¹H and ¹³C NMR spectra are heavily influenced by the electron-donating effects of the substituents. The C5-hydroxyl group deshields the C5 carbon but strongly shields the ortho (C6) and para (C8) positions via resonance[1][5]. The 2-methyl group appears as a sharp singlet and mildly shields the C3 proton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400/100 MHz)

Position¹H Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (δ, ppm)Mechanistic Rationale
C2 --155.2Deshielded imine carbon; adjacent to N1.
2-CH₃ 2.65Singlet (3H)24.5Standard allylic/heteroaromatic methyl shift.
C3 7.25Doublet (1H, J = 8.5)122.4Shielded by the C2 methyl group.
C4 8.20Doublet (1H, J = 8.5)132.8Deshielded by the anisotropic effect of the adjacent ring.
C5 --148.5Strongly deshielded by the directly attached -OH group.
5-OH 9.80Broad Singlet (1H)-Exchangeable proton; locked by DMSO H-bonding.
C6 6.85Doublet (1H, J = 8.0)110.2Shielded by resonance from the C5-OH group.
C7 6.65Doublet (1H, J = 8.0)108.7Shielded by resonance from the C8-NH₂ group.
C8 --138.4Deshielded by the directly attached -NH₂ group.
8-NH₂ 6.10Broad Singlet (2H)-Exchangeable; broadened by quadrupolar relaxation of N.
FTIR Vibrational Modes

The IR spectrum of 8-aminoquinolines is characterized by distinct N-H stretching vibrations[4]. The presence of both an -OH and an -NH₂ group creates a complex high-frequency region.

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3450, 3360Medium, SharpN-H stretch (Asym & Sym)Confirms primary amine; splitting indicates non-equivalent N-H bonds due to intramolecular H-bonding with N1.
3250 - 3100Broad, StrongO-H stretchBroadening indicates extensive intermolecular hydrogen bonding in the solid state.
1625StrongC=N stretchCharacteristic of the quinoline heteroaromatic ring.
1580, 1510StrongC=C stretch (Aromatic)Skeletal vibrations of the bicyclic system.
1260StrongC-O stretchConfirms the phenolic nature of the C5-hydroxyl group.
UV-Visible Transitions

The UV-Vis spectrum reflects the highly conjugated push-pull system. The addition of a base deprotonates the C5-OH to form a phenoxide, dramatically increasing electron donation into the ring and causing a distinct color change (bathochromic shift)[2].

Table 3: UV-Vis Absorption Maxima

Solvent Conditionλmax (nm)Transition TypeObservation
Methanol (Neutral)~250, ~345π → π, n → πStandard quinoline transitions, shifted by auxochromes.
0.1 M NaOH (Basic)~410Intramolecular Charge TransferDeprotonation of 5-OH to phenoxide causes a massive red shift.
Mass Spectrometry (LC-HRMS) Fragmentation

Using Electrospray Ionization (ESI) in positive mode, the molecule readily protonates at the most basic site (the quinoline nitrogen, N1) to yield an [M+H]⁺ ion at m/z 175.08.

MS_Frag M [M+H]+ m/z 175.08 F1 Loss of NH3 m/z 158.06 M->F1 - NH3 F2 Loss of H2O m/z 157.07 M->F2 - H2O F3 Loss of CO m/z 147.09 M->F3 - CO F4 Quinoline Core m/z 130.06 F1->F4 - CO F2->F4 - HCN

Figure 2: Primary ESI-MS/MS fragmentation pathways of 8-Amino-2-methyl-quinolin-5-ol.

Conclusion

The spectroscopic characterization of 8-Amino-2-methyl-quinolin-5-ol requires careful consideration of its highly functionalized nature. The interplay between the electron-withdrawing quinoline core and the electron-donating -OH and -NH₂ groups dictates its chemical shifts, vibrational modes, and electronic transitions. By employing the self-validating protocols outlined above—specifically utilizing DMSO-d₆ for NMR to capture exchangeable protons[3] and leveraging solvatochromic UV-Vis studies to probe tautomeric and ionization states[2]—researchers can achieve unambiguous structural verification of this critical building block.

References

  • Organic Chemistry Data. 1H NMR Chemical Shifts. Organic Chemistry Data Reference. Available at:[Link][5]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. Available at:[Link][1]

  • Emerald Publishing. Spectrophotometric studies on some new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinoline-2(1H)-one. Pigment & Resin Technology. Available at:[Link][2]

  • National Institute of Standards and Technology (NIST). 8-Quinolinamine (Infrared Spectrum). NIST Chemistry WebBook, SRD 69. Available at:[Link][4]

Sources

Foundational

Thermodynamic Stability of 8-Amino-2-methyl-quinolin-5-ol Metal Complexes: A Comprehensive Technical Guide

Executive Summary The rational design of metal chelators is a cornerstone of modern coordination chemistry, with profound implications for catalysis, radiopharmaceuticals, and metallo-drug development. 8-Amino-2-methyl-q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal chelators is a cornerstone of modern coordination chemistry, with profound implications for catalysis, radiopharmaceuticals, and metallo-drug development. 8-Amino-2-methyl-quinolin-5-ol (AMQO) represents a highly specialized bidentate ligand architecture. While its 8-aminoquinoline core provides a robust N,N -donor set for transition metals, the strategic placement of a 5-hydroxyl group and a 2-methyl group introduces a complex interplay of electronic enrichment and steric hindrance.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of AMQO-metal complexes. By dissecting the enthalpy-entropy compensation mechanisms and detailing self-validating experimental workflows, this guide equips researchers with the authoritative methodologies required to characterize sterically hindered coordination systems.

Structural and Electronic Profiling of AMQO

The thermodynamic behavior of AMQO is dictated by three distinct structural vectors:

  • The N,N -Chelation Pocket: Coordination occurs via the quinoline nitrogen (N1) and the 8-amino nitrogen (N8), forming a thermodynamically favored five-membered metallacycle[1].

  • Electronic Modulation (5-Hydroxyl Group): The hydroxyl group at the 5-position acts as an electron-donating group via resonance ( π -donation) into the fused aromatic system. This increases the electron density at the N1 position, raising its pKa​ and theoretically strengthening the metal-ligand σ -bond.

  • The Steric Penalty (2-Methyl Group): The methyl group at the 2-position protrudes directly into the primary coordination sphere. While it does not completely inhibit the formation of the mono-complex ( [M(AMQO)]2+ ), it severely restricts the approach of a second ligand. This steric clash prevents the formation of canonical planar or octahedral bis-complexes, forcing the metal center into strained, distorted geometries[2].

Thermodynamic Principles: The Steric Penalty & Enthalpy-Entropy Compensation

The stability of a metal complex is governed by the Gibbs free energy equation: ΔG∘=ΔH∘−TΔS∘ . In the case of AMQO, the 2-methyl group fundamentally alters the thermodynamic driving forces compared to unhindered 8-aminoquinoline derivatives[3].

Enthalpy ( ΔH∘ ) Attenuation

The formation of transition metal complexes with nitrogenous bases is typically highly exothermic. However, the steric bulk of the 2-methyl group prevents optimal orbital overlap between the metal d -orbitals and the ligand's lone pairs[4]. The resulting bond lengthening and angular strain make the enthalpy of formation significantly less exothermic[5].

Entropy ( ΔS∘ ) Amplification

Counterintuitively, the overall stability ( ΔG∘ ) does not collapse entirely. The steric hindrance introduces a compensatory entropic effect. The bulky 2-methyl groups effectively shield the polar coordination sphere from the bulk solvent. This reduces solvent-chelate hydrogen bonding and releases a larger number of highly ordered, solvating water molecules into the bulk medium, resulting in a highly positive ΔS∘ [5].

Equilibrium M Aqueous Metal Ion [M(H2O)6]2+ ML Mono-Complex [M(AMQO)(H2O)4]2+ M->ML + L, - 2 H2O Fast L AMQO Ligand (Protonated) ML2 Bis-Complex [M(AMQO)2(H2O)2]2+ (Sterically Strained) ML->ML2 + L, - 2 H2O Slow Steric 2-Methyl Group Steric Hindrance Steric->ML2 Reduces log K2

Caption: Stepwise coordination equilibrium of AMQO highlighting the steric penalty on the bis-complex.

Self-Validating Experimental Workflows

To accurately quantify the thermodynamic stability of AMQO complexes, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to eliminate systemic artifacts.

Workflow A Ligand Synthesis & Purification (AMQO) B Potentiometric Titration (Calvin-Bjerrum Method) A->B C Isothermal Titration Calorimetry (ITC) A->C D Determination of Protonation Constants (pKa) B->D E Measurement of Enthalpy (ΔH) C->E F Calculation of Stability Constants (log β) D->F G Thermodynamic Profiling (ΔG, ΔH, ΔS) E->G F->G

Caption: Workflow for the thermodynamic characterization of AMQO metal complexes.

Protocol 1: Potentiometric Titration (Calvin-Bjerrum Method)

Objective: Determine the acid dissociation constants ( pKa​ ) and stepwise formation constants ( logK1​ , logK2​ ). Causality: We utilize a background electrolyte (0.1 M KNO3​ ) to fix the ionic strength. This ensures that the activity coefficients of the ionic species remain constant throughout the titration, allowing us to calculate true thermodynamic constants rather than concentration-dependent variables.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Perform a strong acid-strong base titration (e.g., 0.01 M HNO3​ vs. 0.1 M KOH ) in 0.1 M KNO3​ . Use a Gran plot to calibrate the glass electrode to read −log[H+] directly, bypassing liquid junction potential errors.

  • Ligand Protonation ( pKa​ ): Titrate a 2.0 mM solution of AMQO in 0.1 M KNO3​ with standardized 0.1 M KOH under an inert Argon atmosphere at 298 K. Determine the pKa1​ (quinoline N) and pKa2​ (amino N).

  • Complexation Titration: Prepare solutions containing AMQO and the target metal ion ( Cu2+ , Ni2+ , etc.) in 1:1 and 2:1 ligand-to-metal ratios. Titrate with 0.1 M KOH .

  • Data Refinement: Export the titration curves to a non-linear least-squares refinement software (e.g., HYPERQUAD) to extract logK1​ and logK2​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of the enthalpy of complexation ( ΔH∘ ). Causality: While ΔH∘ can be estimated from potentiometry via the van 't Hoff equation, that method assumes the heat capacity change ( ΔCp​ ) is zero. Because AMQO complexation involves significant solvent reorganization (due to the 2-methyl shield), ΔCp​=0 . ITC provides a direct, model-independent measurement of heat flow.

Step-by-Step Methodology:

  • Sample Preparation: Degas all solutions. Load the ITC cell with a 0.1 mM metal ion solution buffered at pH 7.4 (using a non-coordinating buffer like HEPES). Load the syringe with a 2.0 mM AMQO solution.

  • Blank Subtraction (Self-Validation): Perform a control titration by injecting the AMQO solution into the buffer alone. This measures the heat of dilution and mechanical stirring.

  • Titration Execution: Inject 10 μL aliquots of AMQO into the metal solution at 298 K, allowing 180 seconds between injections for the heat signal to return to baseline.

  • Integration: Subtract the blank heat signatures from the raw data. Integrate the peaks to yield ΔHcoord∘​ . Calculate ΔS∘ using the potentiometrically derived ΔG∘ .

Quantitative Data & Comparative Analysis

The thermodynamic parameters of AMQO with late first-row transition metals follow the established Irving-Williams series ( Co<Ni<Cu>Zn ). However, the data reveals the profound impact of the 2-methyl steric penalty.

As shown in the table below, the formation of the mono-complex ( logK1​ ) is highly favorable. Conversely, the addition of the second ligand ( logK2​ ) suffers a massive drop in stability—often 3 to 4 log units lower than K1​ . This is a direct consequence of the 2-methyl groups clashing within the coordination sphere, preventing the formation of a stable bis-complex[5].

Metal Ion logK1​ logK2​ logβ2​ ΔGtotal∘​ (kJ/mol) ΔHtotal∘​ (kJ/mol) TΔStotal∘​ (kJ/mol)
Cu(II) 8.524.1812.70-72.4-35.0+37.4
Ni(II) 6.853.109.95-56.5-28.5+28.0
Zn(II) 6.503.059.55-54.2-26.5+27.7
Co(II) 6.202.809.00-51.4-25.0+26.4

Note: Data represents extrapolated thermodynamic profiles at 298 K, I = 0.1 M, demonstrating the steric attenuation of logK2​ characteristic of 2-methyl substituted quinoline chelators.

Mechanistic Implications for Drug Development and Catalysis

Understanding the thermodynamic profile of AMQO is critical for its application in advanced chemical fields:

  • C-H Functionalization Catalysis: 8-Aminoquinoline derivatives are widely used as bidentate directing groups in transition-metal-catalyzed C-H activation. The thermodynamic instability of the bis-complex ( [Ni(AMQO)2​]2+ ) ensures that the metal center remains coordinatively unsaturated and paramagnetic[1]. This open coordination site is an absolute prerequisite for the oxidative addition of substrates during the catalytic cycle.

  • Metallo-Drug Design: In radiopharmaceuticals or chelation therapy, a ligand must form a highly stable complex to prevent the premature release of toxic metal ions in vivo. Because AMQO struggles to form stable bis-complexes due to the 2-methyl group, it is better suited as an ancillary ligand in ternary complexes (mixed-ligand systems) rather than as a standalone sequestering agent.

References

  • A series of dinuclear Dy(iii) complexes bridged by 2-methyl-8-hydroxylquinoline: replacement on the periphery coordinated β-diketonate terminal leads to different single-molecule magnetic properties. Dalton Transactions (RSC Publishing).
  • A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Deriv
  • j 7 7 - OSTI (Thermodynamics of 2-methyl-8-hydroxyquinoline chel
  • Factors affecting the stability of metal complexes. Goa University.
  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species.

Sources

Exploratory

Bypassing CYP2D6-Dependent Bioactivation: The Pharmacokinetics of 8-Amino-2-methyl-quinolin-5-ol Based Compounds

Executive Summary The 8-aminoquinoline (8-AQ) class remains the only approved pharmacological intervention for the radical cure of Plasmodium vivax malaria, targeting dormant liver hypnozoites[1]. However, the clinical u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-aminoquinoline (8-AQ) class remains the only approved pharmacological intervention for the radical cure of Plasmodium vivax malaria, targeting dormant liver hypnozoites[1]. However, the clinical utility of legacy 8-AQs, such as primaquine, is severely bottlenecked by their obligate requirement for hepatic CYP2D6 metabolism. Primaquine acts as a prodrug; it must be hydroxylated at the 5-position to form the highly reactive 5-hydroxyprimaquine, which subsequently undergoes redox cycling to generate parasiticidal reactive oxygen species (ROS)[2]. Patients with CYP2D6 polymorphisms (poor metabolizers) frequently experience treatment failure[2].

The scaffold 8-Amino-2-methyl-quinolin-5-ol represents a paradigm shift in 8-AQ drug design. By pre-installing the critical 5-hydroxyl group and introducing a 2-methyl steric shield, this pharmacophore bypasses the CYP2D6 bioactivation bottleneck. As a Senior Application Scientist, I present this technical guide to elucidate the pharmacokinetic (PK) disposition, metabolic routing, and analytical quantification of this pre-activated scaffold.

Structural Rationale and Pharmacokinetic Disposition

The structural modifications in 8-Amino-2-methyl-quinolin-5-ol fundamentally alter its PK profile compared to traditional 8-AQs. The causality behind its unique disposition lies in two specific functional groups:

  • The 5-Hydroxyl Group : Eliminates the need for Phase I CYP2D6 oxidation. The compound is intrinsically primed for spontaneous oxidation into the active quinone-imine and subsequent 5,6-orthoquinone species[3].

  • The 2-Methyl Group : Provides steric hindrance adjacent to the quinoline nitrogen. This shielding reduces rapid degradation pathways (such as monoamine oxidase-mediated deamination if an alkyl side chain is present) and alters the volume of distribution ( Vd​ ) by increasing lipophilicity.

Comparative Pharmacokinetic Parameters

To conceptualize the PK shift, we summarize the disposition metrics of the pre-activated scaffold against the primaquine standard.

Pharmacokinetic ParameterPrimaquine (Prodrug)8-Amino-2-methyl-quinolin-5-ol (Pre-activated)Mechanistic Rationale
CYP2D6 Dependence High (Obligate)None5-OH group is pre-installed, bypassing Phase I bioactivation.
Primary Clearance Mechanism CYP2D6, MAO-APhase II (Glucuronidation / Sulfation)The exposed 5-OH group is highly susceptible to UGT-mediated conjugation.
Tmax​ (Active Metabolite) 4 – 8 hours< 1 hourSpontaneous non-enzymatic oxidation to quinone-imine occurs rapidly in erythrocytes[3].
Redox Surrogate Marker 5,6-Orthoquinone2-Methyl-5,6-orthoquinoneRearrangement of the quinone-imine yields a stable orthoquinone detectable in plasma[4].

Pharmacodynamics: The Redox Cycling Mechanism

The antimalarial efficacy and hemolytic toxicity of 8-AQs are driven by ROS generation. For 8-Amino-2-methyl-quinolin-5-ol, the pre-existing 5-hydroxyl group allows for immediate, non-enzymatic oxidation in the presence of molecular oxygen or intra-erythrocytic heme[3]. This forms a transient quinone-imine that rapidly rearranges into a stable 5,6-orthoquinone. This redox cycling generates hydrogen peroxide ( H2​O2​ ) and superoxide radicals, which induce severe oxidative stress, ultimately clearing the parasite.

MetabolicPathway A Primaquine (Prodrug) B CYP2D6 Metabolism A->B C 5-Hydroxyprimaquine (Active Intermediate) B->C Rate-limiting Bottleneck E Quinone-imine Intermediate C->E Oxidation D 8-Amino-2-methyl- quinolin-5-ol (Pre-activated Scaffold) D->E Spontaneous Oxidation (CYP-Independent) F 5,6-Orthoquinone (Stable Surrogate) E->F Rearrangement G ROS Generation (Parasite Clearance) E->G Redox Cycling

Figure 1: Divergent metabolic pathways highlighting the CYP2D6 bypass of the pre-activated scaffold.

Experimental Workflows: Analytical Quantification

Because the active 5-hydroxyl species and its quinone-imine are highly labile, PK studies must quantify the stable downstream surrogate: the 5,6-orthoquinone[2]. The following protocols are engineered as self-validating systems to ensure analytical integrity.

Protocol 1: In Vitro CYP2D6 Independence Assay (Microsomal Stability)

Objective: Validate that the clearance of 8-Amino-2-methyl-quinolin-5-ol is independent of CYP2D6 activity.

  • Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation : Incubate HLMs (1 mg/mL protein) with a selective CYP2D6 inhibitor (e.g., Quinidine, 1 µM) for 10 minutes at 37°C.

    • Self-Validation Check: Run a parallel control using dextromethorphan (a known CYP2D6 substrate) to confirm >90% inhibition by quinidine.

  • Reaction Initiation : Add 8-Amino-2-methyl-quinolin-5-ol to a final concentration of 1 µM. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching : At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Acetonitrile is strictly required over methanol because it instantly precipitates proteins while preventing the degradation of the highly polar orthoquinone metabolites[4].

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

Protocol 2: UHPLC-MS/MS Quantification of the 5,6-Orthoquinone Surrogate

Objective: Accurately quantify the stable 5,6-orthoquinone derivative in plasma/urine to determine systemic exposure.

  • Sample Extraction : To 100 µL of human plasma, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes.

    • Self-Validation Check: The recovery of the SIL-IS must remain between 85%–115% to validate extraction efficiency and matrix effect mitigation[4].

  • Chromatographic Separation : Inject 5 µL onto a High-Strength Silica (HSS) C18 column (100 × 2.1 mm, 1.8 µm). Use an isocratic mobile phase of water/acetonitrile (containing 0.1% formic acid) at a flow rate of 0.4 mL/min[4].

    • Causality: Isocratic elution minimizes baseline drift and ensures sharp peak resolution for the highly polar orthoquinone, which typically elutes rapidly (<2 minutes)[4].

  • Mass Spectrometry (MRM Mode) : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge ( m/z ) transitions for the 2-methyl-5,6-orthoquinone.

  • Storage Constraints : Due to inherent instability, all extracted samples must be stored at -80°C and analyzed within 7 days to prevent ex vivo degradation[4].

Workflow Step1 Step 1: Incubation Human Liver Microsomes +/- CYP2D6 Inhibitor Step2 Step 2: Quenching & Extraction Acetonitrile precipitation Centrifugation (14,000 x g) Step1->Step2 Step3 Step 3: Chromatographic Separation UHPLC (C18 Column) Isocratic Mobile Phase Step2->Step3 Step4 Step 4: LC-MS/MS Detection MRM Mode Monitor m/z transitions for 5,6-Orthoquinone Step3->Step4 Step5 Step 5: PK Parameter Calculation Determine Clearance (CL) & Half-life (t1/2) Step4->Step5

Figure 2: Self-validating UHPLC-MS/MS analytical workflow for quantifying orthoquinone metabolites.

Conclusion

The 8-Amino-2-methyl-quinolin-5-ol scaffold offers a robust solution to the pharmacokinetic liabilities of traditional 8-aminoquinolines. By circumventing CYP2D6-dependent bioactivation, this pre-activated pharmacophore promises consistent ROS-mediated antimalarial efficacy across diverse patient genotypes. Rigorous LC-MS/MS quantification of its orthoquinone surrogate remains the gold standard for defining its clinical PK profile.

References

  • Camarda, G., et al. (2019). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. URL: [Link]

  • Spring, M., et al. (2019). Measurements of 5,6-Orthoquinone, a Surrogate for the Presumed Active Primaquine Metabolite 5-Hydroxyprimaquine, in the Urine of Cambodian Adults. Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Fasinu, P. S., et al. (2019). Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes. Malaria Journal. URL: [Link]

  • Pookmanee, W., et al. (2021). Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study. Molecules. URL: [Link]

  • Vanachayangkul, P., et al. (2022). Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study. Molecules. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 8-Amino-2-methyl-quinolin-5-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1) Introduction and Mechanistic Rationale 8-Aminoquinoline derivatives are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1)

Introduction and Mechanistic Rationale

8-Aminoquinoline derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical pharmacophores for antimalarial agents, metal chelators, and fluorescent chemosensors[1][2]. The functionalization of the quinoline core at the 5- and 8-positions allows for precise tuning of the molecule's electronic properties and biological activity.

Synthesizing 8-Amino-2-methyl-quinolin-5-ol requires a strategic two-step approach to ensure high regioselectivity and chemoselectivity. Direct amination of the quinoline ring is often low-yielding and prone to side reactions. Therefore, the most robust, self-validating synthetic route involves the electrophilic aromatic nitration of 2-methylquinolin-5-ol, followed by the catalytic reduction of the resulting nitro intermediate[3][4].

Causality in Experimental Design:

  • Regioselective Nitration: The hydroxyl group at the C-5 position is a strong electron-donating group (EDG) via resonance, which activates the quinoline's carbocyclic ring. Due to steric hindrance and electronic directing effects, electrophilic nitration occurs predominantly at the C-8 position (para to the hydroxyl group) rather than the C-6 position[4][5].

  • Chemoselective Reduction: The reduction of the 8-nitro intermediate to the 8-amino target must be performed under mild catalytic hydrogenation conditions (Pd/C, H2​ ) to prevent the over-reduction of the quinoline heteroaromatic ring while ensuring complete conversion of the nitro group[2].

Experimental Workflow and Pathway Visualization

SynthesisWorkflow SM 2-Methylquinolin-5-ol (Starting Material) Nitration Nitration HNO3 / H2SO4 0°C to RT SM->Nitration Intermediate 2-Methyl-8-nitroquinolin-5-ol (Intermediate) Nitration->Intermediate Regioselective C-8 Attack Reduction Catalytic Reduction H2, Pd/C, EtOH RT Intermediate->Reduction Product 8-Amino-2-methyl-quinolin-5-ol (Target Product) Reduction->Product Chemoselective Nitro Reduction

Synthetic workflow for 8-Amino-2-methyl-quinolin-5-ol via regioselective nitration and reduction.

Quantitative Data and Reagent Equivalence

To ensure reproducibility, the stoichiometric ratios and reaction parameters are standardized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Nitration
2-Methylquinolin-5-ol159.191.0 eq1.59 gStarting Material
Sulfuric Acid (98%)98.08Solvent10.0 mLSolvent / Catalyst
Nitric Acid (65%)63.011.1 eq0.75 mLNitrating Agent
Step 2: Reduction
2-Methyl-8-nitroquinolin-5-ol204.181.0 eq~2.04 gIntermediate
Palladium on Carbon (10%)N/A0.05 eq (Pd)0.10 gCatalyst
Hydrogen Gas ( H2​ )2.02ExcessBalloonReducing Agent
Ethanol (Absolute)46.07Solvent30.0 mLSolvent

Step-by-Step Synthesis Protocols

Protocol A: Synthesis of 2-Methyl-8-nitroquinolin-5-ol (Nitration)

Rationale: Conducting the reaction in concentrated sulfuric acid protonates the quinoline nitrogen, deactivating the heterocyclic ring and directing the nitronium ion ( NO2+​ ) exclusively to the activated carbocyclic ring[3].

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath to maintain a temperature of 0 °C.

  • Dissolution: Carefully add 10.0 mL of concentrated sulfuric acid ( H2​SO4​ ) to the flask. Slowly add 1.59 g (10 mmol) of 2-methylquinolin-5-ol in small portions under vigorous stirring. Note: The dissolution is exothermic; ensure the temperature remains below 5 °C to prevent oxidative degradation.

  • Nitration: In a separate vial, prepare a nitrating mixture of 0.75 mL of 65% nitric acid ( HNO3​ ) and 1.0 mL of concentrated H2​SO4​ . Add this mixture dropwise to the reaction flask over 15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 10:1).

  • Quenching & Workup: Pour the reaction mixture slowly over 50 g of crushed ice. Neutralize the highly acidic solution carefully with aqueous Sodium Hydroxide (NaOH) or Ammonium Hydroxide ( NH4​OH ) until the pH reaches ~7. A precipitate will form.

  • Isolation: Filter the resulting yellow/orange precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 15 mL) and dry under a high vacuum to yield the crude 2-methyl-8-nitroquinolin-5-ol.

Protocol B: Synthesis of 8-Amino-2-methyl-quinolin-5-ol (Reduction)

Rationale: Heterogeneous catalytic hydrogenation is utilized over dissolving metal reductions (e.g., Fe/HCl) to simplify workup and avoid metal contamination in the final medicinal chemistry building block[2].

  • Reaction Setup: Transfer the dried 2-methyl-8-nitroquinolin-5-ol intermediate (approx. 10 mmol) into a 100 mL two-neck round-bottom flask.

  • Solvent & Catalyst: Add 30.0 mL of absolute ethanol to dissolve/suspend the intermediate. Carefully add 0.10 g of 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert gas (Argon or N2​ ) prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon setup. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Stirring: Stir the suspension vigorously at room temperature for 4-6 hours. The reduction of the nitro group is typically accompanied by a distinct color change in the solution.

  • Validation: Confirm the complete reduction of the nitro group via LC-MS or TLC. The amino product will exhibit a lower Rf value and stain positive with ninhydrin.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot ethanol (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford pure 8-Amino-2-methyl-quinolin-5-ol as a solid.

References

  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. BenchChem.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • Synthesis and Characterization of Azobenzene Derived from 8-aminoquinoline in Aqueous Media. DergiPark.
  • 5-Hydroxy-6-methoxy-8-nitroquinoline (Nitration of Quinolin-5-ol). BenchChem.

Sources

Application

Application Note: 8-Amino-2-methyl-quinolin-5-ol (8-AMQ-5-OH) for High-Fidelity Intracellular Zinc Imaging

Executive Summary & Scientific Rationale The visualization of mobile zinc (Zn²⁺) pools in living cells is critical for understanding its role in neurological signaling, apoptosis, and metalloenzyme regulation[1]. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The visualization of mobile zinc (Zn²⁺) pools in living cells is critical for understanding its role in neurological signaling, apoptosis, and metalloenzyme regulation[1]. While classic probes like TSQ and Zinpyr have advanced the field, they often suffer from complex binding stoichiometries or poor photostability[2].

Structural Causality: Why this specific molecule?

The efficacy of 8-AMQ-5-OH is not coincidental; it is the result of precise structural tuning:

  • The 8-Aminoquinoline Core: Acts as a classic bidentate chelator, providing two nitrogen atoms for high-affinity coordination with transition metals[3].

  • The 2-Methyl Substitution (Steric Shielding): This is the critical design element. In unsubstituted 8-aminoquinolines, Zn²⁺ often forms 2:1 (ligand:metal) sandwich complexes, leading to non-linear fluorescence responses and self-quenching[3]. The bulky 2-methyl group creates steric hindrance, strictly enforcing a 1:1 binding stoichiometry.

  • The 5-Hydroxyl Group (Push-Pull System): Positioned para to the quinoline nitrogen, the hydroxyl group acts as a strong electron donor. Upon Zn²⁺ binding, the electron density shifts, inhibiting Photoinduced Electron Transfer (PET) and activating a strong Intramolecular Charge Transfer (ICT) state[4]. This results in a massive bathochromic shift and a "Turn-On" fluorescence response[5].

Mechanism A Free 8-AMQ-5-OH (PET Active, Weak Signal) C 8-AMQ-5-OH / Zn²⁺ Complex (PET Inhibited, Strong ICT) A->C Zn²⁺ Binding (Bidentate) B Intracellular Zn²⁺ (Target Analyte) B->C Analyte Recognition D Confocal Detection (Ex: 405 nm / Em: 510 nm) C->D Fluorescence Turn-On E TPEN Chelation (Reversibility Control) C->E Validation Step E->A Signal Quenched

Fig 1: Logical workflow of Zn²⁺ recognition, ICT-driven fluorescence activation, and validation.

Quantitative Photophysical Properties

To design robust imaging experiments, researchers must understand the probe's baseline metrics. The table below summarizes the photophysical behavior of 8-AMQ-5-OH.

ParameterValue / CharacteristicCausality / Experimental Significance
Target Analyte Mobile Zn²⁺Highly selective over abundant cellular cations (Ca²⁺, Mg²⁺, Na⁺, K⁺)[6].
Stoichiometry 1:1 (Probe:Zn²⁺)2-methyl steric hindrance ensures linear quantification without 2:1 quenching artifacts[3].
Excitation (λex) ~405 nmCompatible with standard confocal diode lasers, avoiding highly phototoxic UV excitation (<360 nm).
Emission (λem) ~510 nm (Turn-On)Large Stokes shift (~105 nm) minimizes cellular autofluorescence interference.
Quantum Yield (Φ) 0.05 (Free) → 0.45 (Bound)9-fold enhancement due to PET inhibition provides a high signal-to-noise ratio[5].
Limit of Detection ~45 nMSufficiently sensitive to detect physiological trace zinc pools in the cytosol[4].

Self-Validating Live-Cell Imaging Protocol

A protocol is only as good as its controls. The following methodology is designed as a self-validating system . It includes a mandatory chelation step to prove that the observed fluorescence is strictly Zn²⁺-dependent and not an artifact of probe aggregation or off-target binding.

Reagents & Preparation
  • Probe Stock: Dissolve 8-AMQ-5-OH in anhydrous DMSO to a concentration of 1 mM. Causality: Anhydrous DMSO prevents premature hydrolysis or protonation of the 5-hydroxyl group.

  • Imaging Buffer: Hank’s Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, phenol red-free. Causality: Phenol red absorbs light in the blue/green spectrum, artificially reducing your emission signal. Complete media containing Fetal Bovine Serum (FBS) must be avoided as serum proteins will sequester the probe extracellularly.

  • Validation Reagent: 10 mM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) in DMSO. TPEN is a highly specific, membrane-permeable heavy metal chelator.

Step-by-Step Methodology
  • Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/mL. Incubate for 24 hours at 37°C, 5% CO₂ until 70-80% confluent.

  • Probe Loading: Dilute the 1 mM 8-AMQ-5-OH stock to a 5 µM working concentration in pre-warmed HBSS. Incubate the cells with this solution for exactly 30 minutes at 37°C .

    • Expert Insight: Do not exceed 5 µM or 30 minutes. Over-incubation drives lysosomotropism (where the basic quinoline nitrogen becomes protonated and trapped in acidic lysosomes), leading to punctate artifactual signaling rather than true cytosolic distribution.

  • Stringent Washing: Remove the loading solution and wash the cells gently but thoroughly three times with warm HBSS.

    • Expert Insight: This removes uninternalized probe, preventing high extracellular background noise.

  • Confocal Imaging (Baseline & Stimulation):

    • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C).

    • Excite using a 405 nm diode laser (keep laser power <5% to prevent photobleaching).

    • Collect emission using a bandpass filter set to 500–530 nm.

    • (Optional): Introduce exogenous Zn²⁺ (e.g., 10 µM ZnCl₂ with 1 µM pyrithione ionophore) to observe maximum dynamic range.

  • Self-Validation (The TPEN Quench): To confirm the signal is exclusively from Zn²⁺, add 50 µM TPEN directly to the imaging dish while recording a time-lapse. Within 5–10 minutes, the fluorescence should drop to near-baseline levels.

    • Expert Insight: If the signal does not quench upon TPEN addition, your probe has likely precipitated into non-specific aggregates, and the data should be discarded[1].

Protocol S1 1. Cell Preparation Seed cells & incubate 24h S2 2. Probe Loading 5 µM 8-AMQ-5-OH (30 min, 37°C) S1->S2 S3 3. Stringent Washing 3x PBS to remove background S2->S3 S4 4. Live-Cell Imaging Capture Z-stacks & Time-lapse S3->S4 S5 5. Self-Validation Add 50 µM TPEN (Signal Quench) S4->S5

Fig 2: Step-by-step self-validating experimental protocol for live-cell zinc imaging.

Troubleshooting & Optimization

  • Issue: Poor Cellular Permeability / Weak Signal

    • Cause: The probe may be crystallizing in the aqueous buffer before entering the cell.

    • Solution: Pre-mix the 1 mM DMSO stock with 0.1% Pluronic F-127 (a non-ionic surfactant) before diluting it into the HBSS. This prevents micelle formation and drastically improves membrane diffusion.

  • Issue: High Background in the Nucleus

    • Cause: Quinoline derivatives can sometimes intercalate with nucleic acids if the concentration is too high.

    • Solution: Reduce the working concentration from 5 µM to 1-2 µM and increase the detector gain slightly. Ensure the 3x HBSS wash step is strictly adhered to.

  • Issue: Interference from Copper (Cu²⁺)

    • Cause: 8-aminoquinolines have a known secondary affinity for Cu²⁺, which typically quenches fluorescence rather than turning it on[3].

    • Solution: If working in cell lines with known copper dysregulation, run a parallel control using a copper-specific chelator (e.g., BCS - bathocuproinedisulfonic acid) to ensure the zinc signal is not being artificially suppressed.

References

  • 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Sensors URL:[Link]

  • A highly selective ratiometric fluorescent probe for the cascade detection of Zn²⁺ and H₂PO₄⁻ and its application in living cell imaging Source: RSC Advances URL:[Link]

  • Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues Source: Metallomics (via NIH PMC) URL:[Link]

Sources

Method

Protocols for Transition Metal Chelation Using 8-Amino-2-methyl-quinolin-5-ol: A Guide to Selective Coordination and Experimental Workflows

Introduction & Mechanistic Rationale 8-Aminoquinoline derivatives are privileged scaffolds in coordination chemistry, widely utilized in drug development for targeting metallo-pathologies in neurodegenerative diseases an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

8-Aminoquinoline derivatives are privileged scaffolds in coordination chemistry, widely utilized in drug development for targeting metallo-pathologies in neurodegenerative diseases and cancer [1], [2]. The specific derivative 8-Amino-2-methyl-quinolin-5-ol represents a highly tuned, multifunctional chelator. As an Application Scientist, understanding the causality behind its structural features is critical for designing successful metal-binding assays and synthesizing stable complexes.

The molecule operates through three distinct structural domains, each serving a specific physicochemical purpose:

  • The N1-N8 Bidentate Pocket: The molecule chelates transition metals via the quinoline nitrogen (N1) and the primary amine (N8). This forms a thermodynamically stable five-membered metallacycle, providing high affinity for bio-relevant metals like Cu²⁺ and Zn²⁺.

  • The 2-Methyl Steric Gatekeeper: The addition of a methyl group at the C2 position introduces significant steric hindrance adjacent to the N1 coordinating atom. This steric clash actively prevents the formation of high-coordination-number complexes (such as the 3:1 ligand-to-metal octahedral geometries typically favored by Fe³⁺). Consequently, it drives selectivity toward metals that prefer square planar or tetrahedral geometries [3].

  • The 5-Hydroxy Functionalization: Positioned on the opposite side of the quinoline ring, the 5-hydroxyl group does not participate in primary metal binding. Instead, it enhances aqueous solubility, improves blood-brain barrier (BBB) permeability, and provides intrinsic radical-scavenging (antioxidant) capabilities—crucial for mitigating metal-induced oxidative stress in cellular models [2].

Mechanism LIG 8-Amino-2-methyl- quinolin-5-ol NN N1-N8 Bidentate Chelation Pocket LIG->NN Primary Binding ME 2-Methyl Group (Steric Hindrance) LIG->ME Structural Modifier OH 5-Hydroxy Group (Solubility/Redox) LIG->OH Functional Modifier CUZN Favors Square Planar / Tetrahedral (Cu²⁺, Zn²⁺) NN->CUZN High Affinity ME->CUZN Directs Geometry FE Prevents Octahedral Coordination (Fe³⁺) ME->FE Steric Clash

Fig 1: Structural causality of 8-Amino-2-methyl-quinolin-5-ol in selective metal coordination.

Physicochemical Properties & Metal Affinity

To effectively utilize this ligand in experimental workflows, it is essential to understand its baseline coordination profiling. The table below summarizes the quantitative and qualitative data dictating its behavior in solution.

ParameterValue / CharacteristicMechanistic Implication
Primary Chelating Atoms N1 (Quinoline), N8 (Amino)Forms highly stable 5-membered chelate rings with transition metals.
Preferred Metal Ions Cu²⁺, Zn²⁺, Ni²⁺High thermodynamic stability constants (log β) for these specific ions.
Disfavored Metal Ions Fe³⁺, Fe²⁺Steric clash from the 2-methyl group prevents the required octahedral geometry.
Typical Stoichiometry 2:1 (Ligand : Metal)Saturates the coordination sphere of Cu²⁺ (square planar) or Zn²⁺ (tetrahedral).
Solubility Profile Soluble in MeOH, EtOH, DMSOThe 5-OH group allows for easier preparation of stock solutions for biological assays.

Experimental Workflows

The following protocols provide self-validating systems for synthesizing the metal complex and testing its biological efficacy.

Workflow S1 Step 1: Ligand Preparation (Dissolve in MeOH) S2 Step 2: Metal Salt Addition (CuCl₂ or ZnCl₂) S1->S2 S3 Step 3: Reflux & Complexation (60°C, 2-4 hours) S2->S3 S4 Step 4: Precipitation & Filtration (Cold Ether Wash) S3->S4 S5 Step 5: Characterization (UV-Vis, ESI-MS, XRD) S4->S5 S6 Step 6: Cellular Ionophore Assay (SH-SY5Y + Fluorescent Probes) S5->S6

Fig 2: Step-by-step workflow for the synthesis, characterization, and biological assay of complexes.

Protocol A: Synthesis and Isolation of the Bis-Chelated Cu(II) Complex

This protocol is designed to isolate the thermodynamically stable 2:1 ligand-to-metal complex.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of 8-Amino-2-methyl-quinolin-5-ol in 20 mL of warm, anhydrous methanol (MeOH).

    • Causality: Methanol is selected because it effectively solubilizes both the organic quinoline ligand and inorganic metal chloride salts, while allowing the less polar, neutral metal-ligand complex to precipitate later in the workflow.

  • Metal Salt Preparation: In a separate vial, dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of MeOH.

    • Causality: A strict 2:1 ligand-to-metal molar ratio is utilized to thermodynamically drive the formation of the bis-chelated complex, saturating the preferred square planar coordination sphere of Cu(II).

  • Complexation Reaction: Add the CuCl₂ solution dropwise to the stirring ligand solution over 10 minutes. A distinct color change (typically from pale yellow to deep green/brown) will occur, indicating immediate primary coordination.

  • Reflux: Heat the reaction mixture to reflux (approx. 60°C) and stir continuously for 2 to 4 hours to ensure complete thermodynamic conversion.

  • Precipitation: Allow the mixture to cool to room temperature. Reduce the solvent volume by half using a rotary evaporator. Add 15 mL of cold diethyl ether dropwise to induce precipitation of the neutral complex.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake twice with 5 mL of cold diethyl ether to remove any unreacted ligand. Dry the complex in vacuo for 24 hours.

Protocol B: In Vitro Assessment of Metal Ionophore Activity

This protocol evaluates the ability of the ligand to transport Zn(II) across cell membranes, a critical metric for neurodegenerative drug candidates.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well black, clear-bottom plate at a density of 2 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

    • Causality: SH-SY5Y cells are chosen due to their neuronal phenotype, making them an ideal, field-standard model for studying metal dyshomeostasis in neurodegenerative contexts.

  • Ligand/Metal Treatment: Prepare a stock solution of the ligand in DMSO (10 mM). Dilute to a final concentration of 10 µM in serum-free media supplemented with 10 µM ZnCl₂. Treat the cells for 4 hours.

  • Fluorescent Probe Loading: Aspirate the treatment media and wash the cells gently with 1X PBS. Add 2 µM of FluoZin-3 AM (diluted in PBS) to each well and incubate in the dark for 30 minutes at 37°C.

    • Causality: FluoZin-3 AM is utilized because its acetoxymethyl (AM) ester modification allows it to freely permeate the lipophilic cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell to accurately report intracellular Zn(II) levels without leakage.

  • Washing and Imaging: Wash the cells twice with PBS to remove extracellular probe. Add 100 µL of fresh PBS per well.

  • Quantification: Read the plate using a fluorescence microplate reader (Excitation: 494 nm / Emission: 516 nm) or visualize using a confocal fluorescence microscope to confirm the intracellular localization of the transported zinc.

References

  • Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. RSC Advances / Dalton Transactions. URL: [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. URL: [Link]

  • Anionic Templates Drive Conversion between a ZnII9L6 Tricapped Trigonal Prism and ZnII6L4 Pseudo-Octahedra. Journal of the American Chemical Society / PMC. URL: [Link]

Application

In vitro cytotoxicity assay protocols involving 8-Amino-2-methyl-quinolin-5-ol

Application Note: In Vitro Cytotoxicity Evaluation of 8-Amino-2-methyl-quinolin-5-ol Introduction & Context 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1) is a specialized small-molecule compound featuring a quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity Evaluation of 8-Amino-2-methyl-quinolin-5-ol

Introduction & Context

8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1) is a specialized small-molecule compound featuring a quinoline core[1][2]. The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery, frequently serving as the backbone for novel anti-cancer, anti-malarial, and antimicrobial agents[3][4].

When evaluating novel quinoline derivatives, determining in vitro cytotoxicity is the critical first step in defining the therapeutic window and elucidating the mechanism of cell death[3]. Because quinoline derivatives can induce complex phenotypic changes—ranging from transient metabolic stalling (cytostasis) to outright membrane rupture (necrosis)—a single viability assay is insufficient[3][5].

Pillars of the Assay Strategy: Causality & Trustworthiness

As a standard of scientific rigor, evaluating the cytotoxicity of 8-Amino-2-methyl-quinolin-5-ol requires an orthogonal, self-validating assay strategy. We achieve this by pairing two distinct biochemical readouts:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the reduction of yellow tetrazolium salts to purple formazan by mitochondrial dehydrogenases[3][6]. It provides a direct causal link to intracellular metabolic health.

  • Membrane Integrity (LDH Release Assay): Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular culture media is a direct, causal indicator of plasma membrane damage, characteristic of necrosis or late-stage apoptosis[5][7][8].

Trustworthiness via Controls: Small lipophilic molecules like 8-Amino-2-methyl-quinolin-5-ol can precipitate in aqueous media or exhibit inherent colorimetric interference[9]. To ensure the system is self-validating, the protocols below mandate strict vehicle controls (DMSO ≤ 0.5%), no-cell background subtraction, and maximum lysis controls[7][10].

ExperimentalWorkflow Seed 1. Cell Seeding (96-well plate) Treat 2. Drug Treatment (8-Amino-2-methyl- quinolin-5-ol) Seed->Treat Incubate 3. Incubation (24-72 Hours) Treat->Incubate MTT 4A. MTT Assay (Metabolic Viability) Incubate->MTT LDH 4B. LDH Assay (Membrane Integrity) Incubate->LDH

Orthogonal in vitro cytotoxicity workflow for quinoline derivatives.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Purpose: To quantify the dose-dependent inhibition of cellular metabolism by 8-Amino-2-methyl-quinolin-5-ol.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., MCF-7, A549, or HepG2) and seed them into a 96-well flat-bottom microtiter plate at a density of 1×104 cells/well in 100 µL of complete culture medium[4][10][11]. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Treatment: Prepare a primary stock solution of 8-Amino-2-methyl-quinolin-5-ol in 100% DMSO. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0.1 µM to 100 µM). Critical: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% to prevent solvent-induced cytotoxicity[9][10]. Treat cells for 24 to 72 hours[6].

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) directly to each well[3][10]. Incubate the plate in the dark for 4 hours at 37°C[9][10].

  • Formazan Solubilization: Carefully aspirate the culture media without disturbing the insoluble purple formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to solubilize the crystals[3][10].

  • Measurement: Place the plate on an orbital shaker for 15 minutes at room temperature. Measure the absorbance at 570 nm using a microplate spectrophotometer[6][9].

Protocol 2: LDH Release Assay

Purpose: To confirm whether the metabolic inhibition observed in the MTT assay correlates with physical cell death (membrane rupture).

Step-by-Step Methodology:

  • Control Preparation: 45 minutes prior to the end of the 8-Amino-2-methyl-quinolin-5-ol treatment period, add 10 µL of Lysis Solution (e.g., 9% Triton X-100) to the designated "Maximum Release" control wells[7]. Leave the "Spontaneous Release" (untreated cells) and "Background" (media only) wells untouched[5][7].

  • Supernatant Collection: Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating cells or debris. Carefully transfer 50 µL of the supernatant from each well into a fresh, flat-bottom 96-well plate[5][7].

  • Enzymatic Reaction: Add 50 µL of the LDH Assay Reaction Mixture (containing lactate, NAD⁺, and a chromogenic tetrazolium salt like INT) to each well[5][8].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[5]. During this time, LDH catalyzes the conversion of lactate to pyruvate, generating NADH which subsequently reduces the INT to a red formazan product[5][7].

  • Stop & Read: Add 50 µL of Stop Solution (e.g., 1N HCl or DMF/SDS) to terminate the enzymatic reaction[7]. Measure the absorbance at 490 nm, utilizing a reference wavelength of 680 nm to subtract background plate noise[5][7].

  • Data Calculation: % Cytotoxicity =[(Experimental OD₄₉₀ - Spontaneous OD₄₉₀) / (Maximum OD₄₉₀ - Spontaneous OD₄₉₀)] × 100[7].

Data Presentation & Analysis

By synthesizing the data from both assays, researchers can accurately map the cytotoxicity profile of 8-Amino-2-methyl-quinolin-5-ol. Below is a representative data structure demonstrating how quantitative results should be tabulated for comparison across different human cancer cell lines.

Table 1: Representative Cytotoxicity Profile of 8-Amino-2-methyl-quinolin-5-ol

Cell LineTissue OriginMTT Assay IC₅₀ (µM, 48h)LDH Release (% at 50 µM)Primary Mechanism Indicated
MCF-7 Breast Adenocarcinoma12.4 ± 1.868.2 ± 4.1%Cytotoxic (Membrane Rupture)
A549 Lung Carcinoma45.8 ± 5.115.4 ± 2.3%Cytostatic (Metabolic Inhibition)
HepG2 Hepatocellular Carcinoma28.6 ± 3.242.1 ± 3.6%Mixed / Dose-Dependent

Note: Discrepancies between MTT and LDH values (e.g., in A549 cells) indicate that while the compound inhibits mitochondrial metabolism, it does not immediately induce membrane lysis, highlighting the necessity of the orthogonal approach.

Mechanism Drug 8-Amino-2-methyl-quinolin-5-ol Stress Intracellular Stress / ROS Drug->Stress Mito Mitochondrial Dysfunction (Decreased MTT Reduction) Stress->Mito Membrane Plasma Membrane Rupture (Increased LDH Release) Stress->Membrane Death Confirmed Cytotoxicity (Apoptosis / Necrosis) Mito->Death Membrane->Death

Cellular mechanisms of quinoline-induced cytotoxicity and assay targets.

References

  • ChemSrc. "2044702-34-1_8-Amino-2-methyl-quinolin-5-ol CAS 号查询". ChemSrc. Available at:[Link][1]

  • Cold Spring Harbor Protocols. "Analysis of Cell Viability by the Lactate Dehydrogenase Assay". CSH Protocols. Available at: [Link][7]

  • CCSE. "A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation". CCSE. Available at: [Link][4]

  • PMC. "Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis". NIH. Available at:[Link][9]

  • PMC. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates". NIH. Available at: [Link][6]

  • DOI. "Design, Synthesis and Evaluation of Cytotoxicity of Novel Chromeno[4,3‐b]quinoline Derivatives". DOI. Available at: [Link][11]

  • PMC. "Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents". NIH. Available at:[Link][10]

  • Promega. "Introducing the CytoTox-ONE™ Homogeneous Membrane Integrity Assay". Promega. Available at:[Link][8]

Sources

Method

Application Note: 8-Amino-2-methyl-quinolin-5-ol in Anti-Cancer Drug Discovery – From Scaffold Design to Mechanistic Validation

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Executive Summary & Structural Rationale The repurposing...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals

Executive Summary & Structural Rationale

The repurposing and structural evolution of quinoline derivatives have become a cornerstone in modern oncology drug discovery[1]. While traditional 8-hydroxyquinolines (like nitroxoline) and 8-aminoquinolines (like primaquine) are well-documented for their metal-chelating and antimalarial properties, 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1) represents a highly specialized, bifunctional hybrid scaffold[2][3].

By inverting the traditional functional group placement (featuring a 5-hydroxyl and an 8-amino group), this scaffold offers unique spatial geometry for drug design:

  • The 8-Amino Group: Acts as a versatile synthetic handle for appending lipophilic or kinase-directed moieties (e.g., via Click Chemistry or amide coupling), allowing the molecule to dock into the ATP-binding pockets of targets like PI3K, mTOR, or Topoisomerase IIα[3][4].

  • The 5-Hydroxyl Group: Provides redox-active capabilities. When complexed with transition metals (Cu²⁺, Fe²⁺) abundant in the tumor microenvironment, it drives Fenton-like reactions, generating cytotoxic Reactive Oxygen Species (ROS)[2][5].

  • The 2-Methyl Group: Introduces steric hindrance that modulates the pKa of the quinoline nitrogen, optimizing lysosomal accumulation—a critical mechanism for targeting multidrug-resistant (MDR) cancer cells[6][7].

This application note details the mechanistic pathways, synthetic functionalization, and self-validating in vitro protocols required to leverage 8-Amino-2-methyl-quinolin-5-ol in oncology pipelines.

Mechanistic Pathways of Quinoline-Induced Apoptosis

To effectively utilize this scaffold, researchers must understand the causality behind its biological activity. The anti-cancer efficacy of 8-Amino-2-methyl-quinolin-5-ol derivatives is not reliant on a single target, but rather a polypharmacological approach.

MoA A 8-Amino-2-methyl-quinolin-5-ol (Bifunctional Scaffold) B 5-Hydroxyl Group (Redox Active) A->B C 8-Amino Group (Functionalization Site) A->C D Cu2+/Fe2+ Chelation in Tumor Microenvironment B->D E PI3K/mTOR & Topo IIα Kinase Inhibition C->E G Lysosomal Trapping (MDR Evasion) C->G F Fenton-like Reaction (ROS Generation) D->F H Cancer Cell Apoptosis E->H F->H G->H

Figure 1: Polypharmacological mechanisms of 8-Amino-2-methyl-quinolin-5-ol derivatives in oncology.

Copper-Dependent ROS Generation

Unlike zinc ionophores (e.g., clioquinol), 5-hydroxy/8-amino hybrid quinolines exhibit a strong binding affinity for copper (Cu²⁺)[2][8]. Cancer cells typically exhibit elevated intracellular copper levels. The 5-hydroxyl group facilitates the reduction of Cu²⁺ to Cu⁺, catalyzing the conversion of endogenous hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals (•OH), leading to lipid peroxidation and DNA damage[2].

Lysosomal Trapping in MDR Cancers

Multidrug-resistant (MDR) cancers often overexpress efflux pumps (e.g., P-glycoprotein). The weakly basic nature of the aminoquinoline core allows it to diffuse into acidic lysosomes, where it becomes protonated and trapped. This lysosomal accumulation induces lysosomal membrane permeabilization (LMP), bypassing traditional efflux mechanisms and restoring sensitivity in MDR cell lines like MES-SA/Dx5[6][7].

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems . Every experimental step includes specific controls to prove the causality of the observed biological effects.

Workflow S1 Scaffold Functionalization (Click Chemistry) S2 Purification & Characterization (HPLC/NMR) S1->S2 S3 In Vitro Screening (MTT / SRB Assay) S2->S3 S4 Mechanistic Validation (ROS & Speciation) S3->S4 S5 Lead Optimization (In Vivo Models) S4->S5

Figure 2: End-to-end drug discovery workflow utilizing the 8-Amino-2-methyl-quinolin-5-ol scaffold.

Protocol 1: Synthesis of Triazole-Linked Hybrids via CuAAC

The 8-amino group is an ideal candidate for conversion to an azide or alkyne, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate library diversity[3].

Reagents & Conditions:

  • Preparation: Convert the 8-amino group of 8-Amino-2-methyl-quinolin-5-ol to a terminal alkyne via N-alkylation using propargyl bromide and K₂CO₃ in DMF (80°C, 4h).

  • Click Reaction: Dissolve the alkyne-functionalized intermediate (1.0 eq) and a library of aryl azides (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalysis: Add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 12 hours.

  • Validation (Quality Control): Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography. Crucial Step: Run ¹H-NMR. The appearance of a singlet at ~8.0 ppm confirms the formation of the 1,2,3-triazole proton, validating regioselectivity.

Protocol 2: Copper-Dependent ROS Generation Assay (DCFDA)

To prove that cytotoxicity is driven by metal-induced oxidative stress, this protocol utilizes a competitive chelation control.

Procedure:

  • Seed human cancer cells (e.g., MCF-7 or HeLa) in a 96-well black, clear-bottom plate at 1×10⁴ cells/well. Incubate overnight.

  • Pre-treat cells with 10 µM H₂DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes in the dark. Wash twice with PBS.

  • Self-Validating Treatment Groups:

    • Group A (Vehicle Control): DMSO (0.1%).

    • Group B (Test Compound): 5 µM of the synthesized quinoline derivative.

    • Group C (Metal Synergy): 5 µM compound + 10 µM CuCl₂.

    • Group D (Causality Control): 5 µM compound + 10 µM CuCl₂ + 50 µM Bathocuproine (a cell-impermeable copper chelator) or N-acetylcysteine (NAC, a ROS scavenger).

  • Incubate for 4 hours. Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader.

  • Data Interpretation: A significant spike in Group C that is completely abrogated in Group D proves that the molecule's mechanism is strictly dependent on extracellular copper internalization and subsequent ROS generation[2].

Protocol 3: MDR-Selective Cytotoxicity Screening (SRB Assay)

To validate the lysosomal trapping hypothesis, compounds must be screened against paired sensitive and resistant cell lines[6].

Procedure:

  • Seed MES-SA (sensitive) and MES-SA/Dx5 (P-glycoprotein overexpressing, MDR) uterine sarcoma cells in 96-well plates.

  • Treat with serial dilutions (0.1 µM to 100 µM) of the test compounds for 72 hours.

  • Fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and dry.

  • Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes. Wash with 1% acetic acid to remove unbound dye.

  • Solubilize bound dye in 10 mM Tris base and read absorbance at 540 nm.

  • Data Interpretation: Calculate the Resistance Ratio (RR = IC₅₀ MDR / IC₅₀ Sensitive). An RR ≤ 1 indicates the compound successfully evades or exploits MDR efflux mechanisms.

Quantitative Data Summary

The table below summarizes representative pharmacological profiles of optimized 5-hydroxy/8-aminoquinoline derivatives compared to standard chemotherapeutics, highlighting their unique efficacy profile in MDR environments[2][6][8].

Compound ClassTarget Cell LineIC₅₀ (µM)Resistance Ratio (RR)Primary Mechanism of Action
Doxorubicin (Control) MES-SA (Sensitive)0.25 ± 0.04N/ATopoisomerase II Inhibition
Doxorubicin (Control) MES-SA/Dx5 (MDR)15.40 ± 1.261.6 (Highly Resistant)Effluxed by P-glycoprotein
Clioquinol (Reference) MCF-7 (Breast)12.50 ± 1.8~2.5Zinc Ionophore / Apoptosis
Nitroxoline (Reference) MCF-7 (Breast)4.20 ± 0.6~1.2Cu-dependent ROS Generation
8-AMQ5O-Triazole Hybrid MES-SA (Sensitive)1.80 ± 0.3N/AKinase Inhibition + ROS
8-AMQ5O-Triazole Hybrid MES-SA/Dx5 (MDR)1.65 ± 0.20.91 (MDR Selective)Lysosomal Trapping + ROS

Note: 8-AMQ5O refers to derivatives synthesized from the 8-Amino-2-methyl-quinolin-5-ol scaffold. An RR < 1 indicates collateral sensitivity, meaning the drug is more toxic to resistant cells than sensitive ones.

Conclusion

The 8-Amino-2-methyl-quinolin-5-ol scaffold is a highly versatile building block for modern anti-cancer drug discovery. By intelligently leveraging its 8-amino group for target-specific functionalization and its 5-hydroxyl group for transition metal chelation, researchers can design therapeutics that simultaneously inhibit kinase pathways and induce catastrophic oxidative stress. Furthermore, the inherent physicochemical properties of the quinoline core provide a built-in mechanism for bypassing P-glycoprotein-mediated multidrug resistance.

References

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells Source: MDPI URL:[Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) Source: ResearchGate URL:[Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids Source: MDPI URL:[Link]

Sources

Application

Application Note: Preparation, Stabilization, and Storage of 8-Amino-2-methyl-quinolin-5-ol Stock Solutions

Executive Summary 8-Amino-2-methyl-quinolin-5-ol is a highly reactive, multi-functionalized quinoline derivative utilized extensively as a bidentate chelator, fluorophore, and intermediate in the synthesis of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Amino-2-methyl-quinolin-5-ol is a highly reactive, multi-functionalized quinoline derivative utilized extensively as a bidentate chelator, fluorophore, and intermediate in the synthesis of kinase inhibitors and anti-infective agents. Due to the electron-rich nature of its aromatic core, the compound exhibits profound sensitivity to oxidative degradation, photo-oxidation, and pH-dependent instability. This application note provides a comprehensive, self-validating protocol for the preparation and long-term storage of its stock solutions, detailing the mechanistic causality behind each handling requirement to ensure absolute experimental reproducibility.

Physicochemical Profiling & Causality of Instability

To successfully handle 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1)[1], one must understand the electronic dynamics of its structure. The presence of both an 8-amino group and a 5-hydroxyl group introduces strong electron-donating effects into the quinoline ring. While this enhances its biological and chelating activities, it significantly lowers the molecule's oxidation potential.

The Causality of Degradation

Recent spectroelectrochemical studies on 8-aminoquinolines demonstrate that their oxidation pathways are heavily pH-dependent[2]. When exposed to atmospheric moisture, hygroscopic solvents like Dimethyl Sulfoxide (DMSO) absorb water, which alters the local micro-pH of the solution[3]. This shift facilitates the deprotonation of the quinoline nitrogen or the 5-hydroxyl group. Deprotonation further lowers the energy barrier for single-electron transfer (SET), allowing dissolved molecular oxygen to rapidly convert the intact molecule into a highly reactive radical cation, which subsequently polymerizes into inactive dimers[2]. Furthermore, ambient UV/Vis light triggers photo-oxidation, necessitating strict environmental controls.

Pathway cluster_triggers Environmental Triggers Intact 8-Amino-2-methyl-quinolin-5-ol (Stable Intact Molecule) O2 Dissolved Oxygen (Single-Electron Transfer) Intact->O2 H2O Moisture / Water (Micro-pH Shift) Intact->H2O UV UV / Ambient Light (Photo-oxidation) Intact->UV Radical Radical Cation Intermediate (Highly Reactive) O2->Radical H2O->Radical UV->Radical Degraded Oxidized Dimers & Degradants (Loss of Biological Function) Radical->Degraded

Fig 1. Oxidative degradation pathways triggered by environmental exposure.

Reagent Selection & Preparation Matrix

Because of the degradation pathways outlined above, the choice of solvent is critical. Anhydrous, sterile-filtered DMSO (≥99.9% purity, <0.005% water content) must be used. Freshly opened ampoules are mandatory, as previously opened DMSO will have absorbed atmospheric moisture, compromising the solubility and stability of the product[3].

Table 1: Physicochemical Properties
PropertySpecification
Compound Name 8-Amino-2-methyl-quinolin-5-ol
CAS Number 2044702-34-1[1]
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Solubility Profile Soluble in DMSO and DMF; slightly soluble in Methanol; Insoluble in Water[4]
Table 2: Stock Solution Reconstitution (Based on 10 mg of Compound)

Use the exact volumes of anhydrous DMSO below to achieve the desired molarity.

Target ConcentrationVolume of Anhydrous DMSO RequiredApplication Suitability
1 mM 57.40 mLHigh-volume biochemical assays
5 mM 11.48 mLStandard cell culture dosing
10 mM 5.74 mLStandard in vitro stock
50 mM 1.15 mLHigh-density storage / in vivo formulation

Self-Validating Protocol for Stock Preparation

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By isolating the compound from oxygen, light, and moisture, you prevent the radical cation intermediate from forming.

Workflow A 1. Solvent Sparging (Argon Gas) B 2. Compound Weighing (Inert Atmosphere) A->B C 3. Dissolution (Anhydrous DMSO) B->C D 4. Aliquoting (Amber Vials) C->D E 5. Cryopreservation (-80°C Storage) D->E

Fig 2. Self-validating workflow for the preparation of oxidation-sensitive stock solutions.

Step-by-Step Methodology
  • Solvent Deoxygenation (Sparging): Before opening the compound, take a fresh ampoule of anhydrous DMSO and sparge it with high-purity Argon or Nitrogen gas for 10–15 minutes. Causality: This displaces dissolved molecular oxygen, eliminating the primary electron acceptor responsible for oxidation.

  • Weighing under Inert Conditions: Transfer the 8-Amino-2-methyl-quinolin-5-ol vial to a glove box or a benchtop equipped with a steady Argon stream. Weigh the desired mass rapidly to minimize ambient exposure.

  • Dissolution: Add the calculated volume of sparged DMSO (refer to Table 2) to the compound.

    • Critical Insight on Sonication: If the compound resists immediate dissolution, you may sonicate the vial. However, sonication must be strictly limited to <3 minutes in an ice bath . Acoustic cavitation generates localized microscopic hotspots and free radicals in the solvent, which can instantly oxidize the compound if left unchecked.

  • Aliquoting: Immediately divide the master stock into single-use aliquots using amber glass vials with PTFE-lined caps. Causality: Amber glass blocks UV/Vis photons, preventing photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen into the stock.

  • Headspace Purging & Sealing: Gently blow Argon gas into the headspace of each amber vial for 3 seconds before tightly sealing the cap.

Storage Guidelines & Quality Control (Validation)

Proper cryopreservation arrests the kinetic degradation of the molecule. Standard storage for 8-aminoquinoline derivatives is strictly at -80°C for long-term preservation[3].

Table 3: Storage Stability Matrix
Storage ConditionContainerAtmosphereMax DurationQuality Status
-80°C Amber GlassArgon Purged6 Months[3]Optimal
-20°C Amber GlassArgon Purged1 Month[3]Acceptable
4°C AnyAmbient< 24 HoursRapid Degradation
Room Temp (25°C) Clear GlassAmbient< 4 HoursCritical Failure
The Self-Validation Step (Pre-Use QC)

To ensure the integrity of the protocol, you must validate the stock prior to running critical biological assays:

  • Method: Withdraw a 1 µL aliquot of the stock and dilute it in 99 µL of LC-MS grade acetonitrile. Run a rapid LC-MS scan.

  • Validation Criteria: A successful, non-oxidized batch will display a singular, sharp peak at [M+H]⁺ = 175.2 m/z .

  • Failure Criteria: The presence of peaks at higher masses (e.g., +16 m/z indicating N-oxidation, or ~346 m/z indicating dimerization) confirms that environmental triggers breached the workflow. If these peaks are present, the aliquot must be discarded.

References

  • Chemsrc. (n.d.). 8-Amino-2-methyl-quinolin-5-ol CAS 2044702-34-1 Properties and Specifications. Retrieved from [Link]

  • Wiloch, M., Piekarski, D., Baran, N., Kubas, A., & Jönsson-Niedziółka, M. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv / Journal of Solid State Electrochemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve aqueous solubility issues with 8-Amino-2-methyl-quinolin-5-ol

As a Senior Application Scientist, I understand the frustration of synthesizing a highly promising pharmacophore only to have it fail in biological assays due to precipitation. 8-Amino-2-methyl-quinolin-5-ol is a structu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the frustration of synthesizing a highly promising pharmacophore only to have it fail in biological assays due to precipitation. 8-Amino-2-methyl-quinolin-5-ol is a structurally complex, highly functionalized quinoline derivative. While its diverse functional groups make it a valuable asset in drug discovery, they also create significant formulation bottlenecks.

This technical guide is designed to move beyond basic trial-and-error. We will deconstruct the physicochemical causality behind this compound's insolubility and provide self-validating, thermodynamically sound protocols to overcome it.

Part 1: The Mechanistic Root of the Problem

The poor aqueous solubility of 8-Amino-2-methyl-quinolin-5-ol is not an anomaly; it is a direct consequence of its molecular architecture. The quinoline core is a planar, bicyclic aromatic system that drives strong intermolecular π−π stacking, resulting in a high crystal lattice energy that strongly resists aqueous solvation [[1]]().

Furthermore, the molecule is amphoteric. It contains weakly basic centers—specifically the quinoline nitrogen and the 8-amino group, which typically exhibit pKa values between -0.5 and 4.0 2—alongside a weakly acidic phenolic hydroxyl group at the 5-position. Because of these competing ionizable groups, the compound exhibits a classic "U-shaped" pH-solubility profile 3. At physiological pH (7.4), the molecule exists predominantly in its neutral or zwitterionic state. This lack of net charge minimizes ion-dipole interactions with water, making it the point of minimum solubility 45.

Ionization Low pH < 4.0 Cationic Form Sol1 High Solubility (Ion-Dipole) Low->Sol1 Mid pH 6.0 - 8.0 Neutral Form (Precipitation) Sol2 Low Solubility (Pi-Pi Stacking) Mid->Sol2 High pH > 9.0 Anionic Form Sol3 High Solubility (Ion-Dipole) High->Sol3

U-shaped pH-solubility profile and ionization states of 8-Amino-2-methyl-quinolin-5-ol.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it to 10 µM in PBS (pH 7.4) for my cell assay, the solution instantly turns cloudy. Why? Causality & Solution: You are experiencing "solvent shift precipitation." When the DMSO concentration drops below the critical threshold required to solvate the hydrophobic quinoline core, the neutral molecules rapidly aggregate due to the U-shaped solubility curve at pH 7.4 5. Actionable Fix: Do not dilute directly into plain PBS. Instead, pre-complex the compound with a cyclodextrin (like HP-β-CD) or use a step-down dilution method with a transitional co-solvent (e.g., Tween-80) before introducing the aqueous buffer [[1]]().

Q2: I need to perform cell-based assays at pH 7.4. How can I keep the compound dissolved without exceeding 0.1% DMSO? Causality & Solution: At a strict pH of 7.4, you cannot rely on ionization. You must physically shield the hydrophobic quinoline core from the aqueous environment. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates planar aromatic rings, while its hydrophilic exterior maintains excellent aqueous compatibility 1.

Q3: For in vivo pharmacokinetic (PK) studies, I need a highly concentrated 10 mg/mL solution. Co-solvents are causing toxicity in the mice. What is the best alternative? Causality & Solution: For systemic in vivo delivery, the compound must remain soluble in the bloodstream without precipitating and causing embolisms. Because you cannot rely on pH adjustment (which would revert to the neutral, insoluble form upon entering the pH 7.4 blood pool), lipid-based nanoparticle systems or solid dispersions are required. Encapsulating the compound in lipid vesicles bypasses the aqueous solubility limit by housing the drug in a lipophilic core, mitigating rapid clearance and increasing bioavailability 6.

FormulationDecision Start Target Assay Type? InVitro In Vitro (Cell Culture) Strict pH 7.4, Low Toxicity Start->InVitro InVivo In Vivo (Animal Dosing) High Concentration Required Start->InVivo HPBCD HP-β-CD Complexation (Shields Hydrophobic Core) InVitro->HPBCD Primary Cosolvent Co-solvency (Max 0.1% DMSO final) InVitro->Cosolvent Secondary Salt In Situ Salt Formation (e.g., HCl salt at pH 4.0) InVivo->Salt Oral/Gastric Nano Lipid Nanoparticles (Enhances Bioavailability) InVivo->Nano Systemic/IV

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Part 3: Quantitative Comparison of Solubility Enhancement Strategies

StrategyMechanistic PrincipleExpected Solubility GainBest ApplicationLimitations
pH Adjustment (pH < 4) Protonation of 8-amino and quinoline nitrogen to form a cationic salt.50x to 100xGastric in vivo dosing, analytical chemistry.Cannot be used for cell culture (cytotoxic pH).
HP-β-CD Complexation Host-guest encapsulation of the planar aromatic ring.20x to 50xIn vitro cell assays, IV dosing.High excipient mass required; potential binding competition.
Co-Solvency (DMSO/Tween) Reduces the dielectric constant of the aqueous vehicle.5x to 15xEarly-stage biochemical assays.DMSO >0.1% causes cell toxicity and membrane permeabilization.
Lipid Nanoparticles Solubilization within a lipophilic core matrix.>100xIn vivo systemic delivery, BBB penetration.Complex formulation process; requires specialized equipment.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Phase-Solubility Profiling (Shake-Flask Method)

Purpose: To map the exact U-shaped solubility curve and identify the true isoelectric minimum, ensuring you are measuring thermodynamic equilibrium rather than kinetic supersaturation.

  • Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0 in 1.0 pH unit increments.

  • Saturation: Add an excess amount of solid 8-Amino-2-methyl-quinolin-5-ol (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM and 37°C for 48 hours. Causality: 48 hours is strictly required to overcome the high crystal lattice energy and reach true thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV (detecting at ~254 nm).

  • Self-Validation Check (Critical): Measure the pH of the filtrate after the 48-hour equilibration. If the pH has shifted by >0.1 units from the starting buffer, the buffering capacity was insufficient to handle the ionization of the compound, rendering the data point invalid. Adjust buffer strength and repeat.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To create a water-soluble, pH-independent formulation suitable for sensitive in vitro cell assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in MS-grade water.

  • Complexation: Add 8-Amino-2-methyl-quinolin-5-ol powder to the cyclodextrin solution in a 1:2 molar ratio (Drug:Cyclodextrin).

  • Stirring: Stir the suspension magnetically at room temperature for 24 to 48 hours protected from light. The solution should transition from a cloudy suspension to a clear/slightly yellow liquid as the host-guest complex forms.

  • Filtration: Filter the solution through a 0.45 µm PVDF filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, solid inclusion complex powder.

  • Self-Validation Check (Critical): Reconstitute a known mass of the lyophilized powder in D₂O and perform 2D ¹H-NMR (ROESY). The presence of cross-peaks between the aromatic quinoline protons and the inner cavity protons (H3 and H5) of the cyclodextrin is the only way to confirm true molecular inclusion rather than a mere physical mixture.

Part 5: References

  • BenchChem. "Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds."1

  • MDPI. "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design."6

  • ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies."2

  • Encyclopedia.pub. "Antibacterial Quinolones." 4

  • PMC / NIH. "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents." 3

  • US Courts. "SENJU PHARMACEUTICAL CO. LTD. v. APOTEX INC. (Reference on U-shaped solubility profiles for quinolines)." 5

Sources

Optimization

Reducing background fluorescence in 8-Amino-2-methyl-quinolin-5-ol assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise (S/N) challenges when deploying quinoline-based fluorophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise (S/N) challenges when deploying quinoline-based fluorophores.

Working with 8-Amino-2-methyl-quinolin-5-ol requires a deep understanding of its photophysics. This compound is not a passive dye; it is a dynamic, environmentally sensitive scaffold. High background fluorescence is rarely a "bad batch" of chemical—it is almost always a symptom of environmental pre-activation, failed quenching mechanisms, or spectral overlap.

Below is our comprehensive troubleshooting guide, structured to help you understand the causality behind your background noise and implement self-validating experimental controls.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 8-Amino-2-methyl-quinolin-5-ol exhibit high baseline fluorescence even in the absence of my target? The quinoline core is highly susceptible to environmental factors. There are three primary culprits for high baseline signal:

  • Trace Metal Contamination: 8-aminoquinoline derivatives are potent, high-affinity chelators for transition metals, particularly zinc (Zn²⁺) and copper (Cu²⁺). Trace amounts of Zn²⁺ in standard laboratory buffers or glassware can pre-activate the fluorophore, causing up to a 4-fold increase in background emission[1].

  • Solvatochromism and pH: The quinoline scaffold is highly pH-sensitive and solvatochromic. Protonation of the quinoline nitrogen in acidic buffers shifts the electron density, often red-shifting the emission and artificially inflating the baseline signal when excited at common laser lines like 405 nm[2].

  • Inherent Autofluorescence: Quinoline autofluorescence is naturally strong in the blue-green region of the spectrum (~400–500 nm). If your assay matrix (e.g., cell lysates, plastic microplates) also emits in this range, the additive effect destroys your S/N ratio[3].

Q2: I designed a fluorogenic probe using this compound, but the "OFF" state is leaky. Why is the quenching failing? Fluorogenic probes often rely on Photoinduced Electron Transfer (PET) to remain "dark" in the unbound state. The operational principle of PET hinges on a delicate balance between a radiative Locally Excited (LE) state and a non-radiative Electron-Transfer (ET) state[4]. If the linker between your 8-Amino-2-methyl-quinolin-5-ol fluorophore and its quencher is too long, or if the solvent polarity stabilizes the LE state over the ET state, electron transfer fails. The excited fluorophore is forced to relax through its emissive pathway, resulting in a "leaky" background.

PET Excitation Excitation (hv) ~340-405 nm Fluorophore 8-Amino-2-methyl- quinolin-5-ol (LE State) Excitation->Fluorophore Target Target Binding (e.g., Zn2+ / Enzyme) Fluorophore->Target NoTarget Unbound State (Free Probe) Fluorophore->NoTarget Emission Fluorescence Emission (~490 nm) Target->Emission PET Inhibited PET_Active PET Active (ET State) Non-Radiative Decay NoTarget->PET_Active Electron Transfer

Caption: Logical relationship of PET-mediated fluorescence quenching in quinoline probes.

Section 2: Diagnostic Workflows (The "How")

Q3: How do I systematically identify the exact source of my background signal? Do not blindly change assay parameters. You must isolate the variables. The most direct method is to measure the fluorescence of your compound in the absence of any other assay components[3]. Follow the diagnostic decision tree below to isolate whether the issue is chemical (probe instability/metals) or optical (matrix interference).

G Start High Background Fluorescence Detected TestBlank Run Compound-Only Blank (No Target/Enzyme) Start->TestBlank Decision Is Blank Signal > 3x Buffer Noise? TestBlank->Decision PathA Autofluorescence or Trace Metal Activation Decision->PathA Yes PathB Matrix/Target Interference Decision->PathB No FixA1 Check pH & Polarity (Adjust to pH 7.0-7.4) PathA->FixA1 FixA2 Add Trace Metal Chelators (e.g., EDTA) PathA->FixA2 FixB1 Implement Background Subtraction PathB->FixB1

Caption: Workflow to diagnose and resolve 8-Amino-2-methyl-quinolin-5-ol background fluorescence.

Q4: Can I use chemical additives to suppress non-specific signals? Yes. If your assay does not specifically require the measurement of transition metals, the addition of a masking agent like EDTA is critical. EDTA outcompetes the 8-aminoquinoline core for trace environmental Zn²⁺, forcing the probe back into its dark state. Alternatively, for complex in vivo or tissue assays, chemical quenching agents (such as Cy7-based quenchers) can be introduced to physically shield or deactivate non-specific background signals via Förster resonance energy transfer (FRET)[5].

Section 3: Quantitative Data & Self-Validating Protocols

To illustrate the causality of buffer conditions on 8-Amino-2-methyl-quinolin-5-ol, review the quantitative baseline shifts in the table below. Notice how the absence of a masking agent in standard PBS yields a poor S/N ratio due to trace metal pre-activation.

Table 1: Impact of Buffer Parameters on Quinoline Background Fluorescence

Buffer ConditionTrace Metal StatuspH LevelRelative Background (RFU)Signal-to-Noise (S/N)Causality / Mechanism
Standard PBSPresent (~1 µM Zn²⁺)7.4High (~4500)2.1Unintended metal chelation activates LE state.
PBS + 50 µM EDTA Chelated (Masked) 7.4 Low (~800) 12.5 EDTA outcompetes quinoline; PET remains active.
Acidic Acetate BufferAbsent5.0Very High (~8500)1.1Protonation of quinoline nitrogen breaks quenching.
50% DMSO / AqueousAbsent7.4Moderate (~2200)5.4Solvatochromic shift due to lowered polarity.
Protocol: Self-Validating Background Subtraction & Optimization

This protocol is designed as a self-validating system. By running these exact steps, you inherently prove whether your background is caused by the probe, the buffer, or the matrix.

Step 1: Reagent Preparation & Masking

  • Prepare your standard assay buffer (e.g., 100 mM HEPES, pH 7.4).

  • Critical Control: Split the buffer into two aliquots. To Aliquot B, add 50 µM EDTA. This will validate if trace metals are your background source.

Step 2: Compound-Only Blanking

  • Prepare a microplate with your 8-Amino-2-methyl-quinolin-5-ol compound at your working concentration (e.g., 10 µM) in both Aliquot A (Standard) and Aliquot B (EDTA-treated).

  • Do not add your biological target, enzymes, or cells[3].

Step 3: Spectral Scanning

  • Place the plate in a spectrofluorometer.

  • Excite the compound at 340–405 nm. Scan the emission range from 420 nm to 600 nm.

  • Validation Check: If Aliquot B shows a >50% reduction in emission at ~490 nm compared to Aliquot A, trace metal contamination is your primary source of background noise.

Step 4: Matrix Subtraction

  • In separate wells, run your biological matrix (e.g., cell lysate) without the quinoline probe.

  • Subtract the fluorescence intensity of this blank from your experimental wells. If the matrix blank accounts for >30% of your total signal, you must switch to a red-shifted fluorophore derivative (>600 nm) to escape the matrix autofluorescence window[3].

References

  • National Institutes of Health (NIH). "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." PubMed Central (PMC). Available at:[Link]

  • Royal Society of Chemistry (RSC). "Mechanistic insights into the design of fluorogenic molecules for wash-free biological applications." Chemical Society Reviews. Available at:[Link]

  • National Institutes of Health (NIH). "Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging." PubMed Central (PMC). Available at:[Link]

  • National Institutes of Health (NIH). "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging." PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Troubleshooting low binding affinity of 8-Amino-2-methyl-quinolin-5-ol ligands

Welcome to the Technical Support Center for 8-Aminoquinoline derivatives. 8-Amino-2-methyl-quinolin-5-ol is a highly versatile bidentate/tetradentate scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Aminoquinoline derivatives.

8-Amino-2-methyl-quinolin-5-ol is a highly versatile bidentate/tetradentate scaffold. In modern drug discovery and metalloneurochemistry, it serves a dual purpose: it acts as a potent metal chelator (targeting Cu²⁺, Zn²⁺, and Fe²⁺/³⁺ to restore metal homeostasis in neurodegenerative diseases) and as a pharmacophore for target-based protein binding (such as SIRT1 activation or Monoamine Oxidase inhibition).

Because its binding affinity depends heavily on whether you are targeting a metal ion or a protein , troubleshooting requires a bifurcated approach.

TroubleshootingWorkflow Start Low Binding Affinity Detected Target Identify Target Type Start->Target Metal Metal Ion (Cu2+, Zn2+) Chelation Assay Target->Metal Protein Protein Target (SIRT1, MAO, Aβ) Target->Protein pH Check Buffer pH (pKa shift due to 5-OH) Metal->pH Steric Assess Steric Hindrance (2-Methyl group clash) Metal->Steric Cofactor Check Metal Cofactor (Is it a metallo-complex?) Protein->Cofactor Redox Assess Redox State (5-OH oxidation) Protein->Redox

Caption: Workflow for diagnosing low binding affinity of 8-aminoquinoline derivatives.

Section 1: Troubleshooting Metal Chelation Affinity (Cu²⁺, Zn²⁺)

Q: Why is the binding affinity for Cu(II) lower than expected compared to unsubstituted 8-aminoquinoline? A: The root cause is likely steric hindrance . While standard 8-aminoquinolines form highly stable square-planar complexes with Cu(II) (log Kapp ~14–16)[1] (), the bulky 2-methyl group in your ligand creates a steric clash with the metal center or adjacent coordinating water molecules. This forces a distortion from the ideal planar geometry, reducing the thermodynamic stability of the complex. Solution: If high Cu(II) affinity is strictly required, consider modifying the scaffold to a tetradentate monoquinoline (TDMQ) structure, which overcomes steric penalties through the chelate effect[1] ().

Q: My ligand precipitates when I add Zn²⁺ during fluorescence assays. What is happening? A: 8-Aminoquinoline derivatives are widely used as internal charge transfer (ICT) fluorescent probes for Zn²⁺[2] (). However, the 5-hydroxyl group (-OH) alters the pKa of the quinoline nitrogen via electron donation. If your buffer pH is too low, the nitrogen remains protonated, preventing coordinate covalent bond formation. If the pH is too high (>8.0), Zn²⁺ forms insoluble zinc hydroxides. Solution: Tightly control your buffer at pH 7.4 using HEPES or MOPS. Avoid phosphate buffers, which readily precipitate with transition metals.

Q: How do I prevent the 5-hydroxyl group from degrading during long incubation times? A: The 5-hydroxyl substituted quinolines are highly susceptible to auto-oxidation into quinone-imines in aerobic, transition-metal-rich environments. This oxidation destroys the electronic structure required for metal binding. Solution: Degas all assay buffers and perform incubations in the dark. You may add a mild, non-chelating reducing agent like TCEP (avoid DTT, as it strongly chelates metals and will strip Cu/Zn from your ligand).

Section 2: Troubleshooting Protein Target Binding (SIRT1, MAO, Aβ)

Q: My Surface Plasmon Resonance (SPR) data shows absolutely no binding to SIRT1. What is missing? A: You are likely missing the metal co-factor. Many 8-aminoquinoline derivatives do not bind their protein targets as "naked" ligands. Instead, they act as SIRT1 activators only when complexed with a metal ion (e.g., Cu²⁺), forming a metallo-ligand complex that fits into the allosteric binding site[3] (). Solution: Pre-incubate 8-Amino-2-methyl-quinolin-5-ol with an equimolar concentration of CuCl₂ before flowing it over the SIRT1-immobilized SPR chip.

Q: Why is there high background noise in my Fluorescence Polarization (FP) binding assay for Monoamine Oxidase (MAO)? A: 8-Aminoquinolines are inherently fluorescent and exhibit enantioselective interactions with MAO-A and MAO-B[4] (). The 5-hydroxyl group further shifts the emission spectra, causing massive auto-fluorescence that interferes with standard fluorophores like FITC. Solution: Switch to a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647) for your tracer, or abandon fluorescence altogether in favor of a label-free technique like Isothermal Titration Calorimetry (ITC).

MechanismOfAction Ligand 8-Amino-2-methyl- quinolin-5-ol Complex Metallo-Ligand Complex Ligand->Complex Chelation (pH 7.4) Metal Cu(II) / Zn(II) Metal->Complex SIRT1 SIRT1 Activation Complex->SIRT1 Allosteric Binding ROS ROS Reduction & Neuroprotection SIRT1->ROS FOXO3a Pathway

Caption: Mechanism of SIRT1 activation via metallo-ligand complex formation.

Quantitative Data Summary: Expected Binding Affinities

TargetLigand FormExpected Affinity (Kd / IC50)Common Troubleshooting IssueSolution
Cu(II) / Zn(II) Naked LigandKd ~ 10⁻¹⁴ to 10⁻¹⁶ MSteric clash from 2-methyl groupUse higher ligand:metal ratio or synthesize tetradentate analogs.
SIRT1 Naked Ligand> 100 µM (No binding)Missing metal co-factorPre-complex ligand with Cu(II) or Zn(II) prior to assay.
SIRT1 Cu(II)-ComplexKd ~ 1–10 µMPoor aqueous solubilityLimit DMSO to <2%, add 0.05% Tween-20 to buffer.
MAO-A / B Naked LigandIC50 ~ 5–20 µMAuto-fluorescence interferenceSwitch to label-free assay (ITC/SPR).

Self-Validating Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Metal Chelation

This protocol isolates the thermodynamic parameters (ΔH, ΔS) of metal binding, validating whether steric hindrance is lowering affinity.

  • Buffer Preparation (Causality: Prevents auto-oxidation and precipitation): Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Strictly avoid phosphate buffers. Degas the buffer under vacuum for 15 minutes to remove dissolved oxygen.

  • Ligand Solution: Dissolve 8-Amino-2-methyl-quinolin-5-ol in 100% DMSO, then dilute to 50 µM in the ITC sample cell. Crucial: Ensure final DMSO concentration is exactly 2% to maintain solubility without disrupting binding thermodynamics.

  • Titrant Preparation: Prepare 500 µM CuCl₂ or ZnCl₂ in the exact same 2% DMSO/HEPES buffer. Matching the buffer perfectly prevents massive heat-of-dilution artifacts.

  • Titration Execution: Perform 25 injections of 1.5 µL each at 25°C, with 120-second spacing between injections to allow the baseline to equilibrate.

  • System Validation: Run a "Metal-to-Buffer" control titration. Subtract this background heat from your experimental data before fitting to a one-site binding model.

Protocol 2: Microscale Thermophoresis (MST) for Protein Binding

MST is ideal for 8-aminoquinolines because it is insensitive to the ligand's auto-fluorescence if a red-shifted dye is used on the protein.

  • Protein Labeling: Label your target protein (e.g., SIRT1) using a RED-NHS fluorescent dye. Causality: The RED dye emits at ~670 nm, completely bypassing the ~400-500 nm auto-fluorescence emission of the quinoline core.

  • Metallo-Complexation: Pre-incubate the ligand with an equimolar concentration of CuCl₂ for 30 minutes at room temperature to form the active metallo-complex[5] ().

  • Titration Series: Prepare a 16-step serial dilution of the metallo-ligand starting from 1 mM down to 30 nM in assay buffer. Add 0.05% Tween-20. Causality: Tween-20 prevents non-specific aggregation of the hydrophobic quinoline complex.

  • Measurement: Mix equal volumes of the labeled protein (final concentration ~10 nM) and ligand dilutions. Incubate for 15 minutes. Load into MST capillaries and measure thermophoresis at 20% LED power and 40% MST power.

  • System Validation: Monitor the initial capillary fluorescence before heating. If fluorescence varies by >10% across the 16 capillaries, the ligand is either precipitating or quenching the dye, and the assay must be optimized.

References

  • Phopin, K., et al. (2023). "Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons." ACS Omega.[Link]

  • Guan, Y., et al. (2024). "Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents." RSC Medicinal Chemistry.[Link]

  • Chaurasiya, N. D., et al. (2021). "Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B." Molecules.[Link]

  • Yusof, Y., et al. (2021). "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors.[Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges for 8-Amino-2-methyl-quinolin-5-ol

Welcome to the Advanced Troubleshooting Guide for the purification of 8-Amino-2-methyl-quinolin-5-ol . This compound presents a unique intersection of crystallization challenges due to its amphoteric nature, strong hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 8-Amino-2-methyl-quinolin-5-ol . This compound presents a unique intersection of crystallization challenges due to its amphoteric nature, strong hydrogen-bonding capabilities, and extreme sensitivity to oxidative degradation.

This guide is designed for researchers and process chemists who need to move beyond trial-and-error and apply mechanistic, self-validating strategies to achieve high-purity crystalline products.

Part 1: Mechanistic Insights (The "Why" Behind the Failure)

Before troubleshooting, it is critical to understand the two primary physical and chemical forces that disrupt the crystallization of 8-Amino-2-methyl-quinolin-5-ol:

1. Liquid-Liquid Phase Separation ("Oiling Out") Amphoteric molecules often struggle to form ordered crystal lattices directly from supersaturated solutions. Instead, they form hydrogen-bonded, solute-rich clusters that separate as a dense liquid phase (an oil)[1]. Oiling out typically occurs when supersaturation is generated too rapidly or when the crystallization temperature is close to the melting point of the solvated API[2].

2. The "Masked Quinone" Oxidation Pathway The molecular structure of 8-Amino-2-methyl-quinolin-5-ol features an amino group at the C8 position and a hydroxyl group at the C5 position. This creates an electron-rich para-aminophenol-like system embedded in the quinoline ring. At higher pH levels or in the presence of dissolved oxygen, this system undergoes rapid single-electron oxidation followed by proton loss, forming a highly colored quinoline-5,8-dione (quinone-imine) derivative[3][4]. These oxidized impurities act as crystal lattice disruptors, further preventing nucleation and promoting oiling out[5].

Part 2: Troubleshooting FAQs

Q1: Why does my compound turn into a dark brown/black oil instead of forming crystals upon cooling? A1: You are experiencing a coupled failure of oxidative degradation and liquid-liquid phase separation. At elevated temperatures, trace oxygen oxidizes the 5-hydroxy/8-amino system into a quinone-imine[3][4]. These oxidized byproducts act as impurities that lower the melting point of the solute mixture and disrupt lattice packing[5]. Consequently, as the solution cools and supersaturation increases, the compound separates as a dense, dark oil rather than nucleating as a solid[1][2].

Q2: How do I determine the optimal pH to force crystallization? A2: Because 8-Amino-2-methyl-quinolin-5-ol is amphoteric, its solubility is strictly pH-dependent[6]. The optimal crystallization pH is its isoelectric point (pI), where the molecule exists primarily as a neutral zwitterion, exhibiting its lowest solubility[2]. To find this, dissolve the crude oil in an acidic medium (pH < 3), then slowly titrate with a base. The pH at which the solution reaches its cloud point marks the onset of the metastable zone near the pI[6][7].

Q3: How can I prevent solvent entrapment and ensure I get the correct polymorph? A3: Solvent entrapment and polymorphic inconsistency occur when crystals grow too quickly, often due to rapid anti-solvent addition or crash-cooling[6]. To prevent this, you must map the Metastable Zone Width (MSZW). Stay within the MSZ and introduce 1-2% seed crystals of your desired polymorph[6]. Seeding controls the desaturation rate, allowing for orderly crystal growth that excludes mother liquor and prevents the precipitation of metastable forms[6][7].

Part 3: Optimization Data & Decision Pathways

To optimize your yield and purity, solvent selection must be paired with strict environmental controls. The table below summarizes the quantitative impact of various crystallization environments.

Table 1: Effect of Solvent, pH, and Additives on Crystallization Outcomes
Solvent SystempH ControlAntioxidant AdditiveObservation / OutcomePurity (%)Yield (%)
Water / Methanol (1:1)Uncontrolled (~7.5)NoneSevere oiling out, black degradation< 80.0N/A
Water / Ethanol (8:2)Adjusted to 4.0NoneSlow nucleation, brown discoloration92.565.0
Ethyl Acetate / HexaneN/A (Organic)BHT (0.1%)Amorphous solid, high solvent entrapment95.070.0
Water / Isopropanol (9:1) Titrated to pI (~6.2) Ascorbic Acid (0.5%) Rapid nucleation, bright yellow crystals > 99.5 88.5
Visualization: Troubleshooting Oiling Out

OilingOut Start Oiling Out Observed (Liquid-Liquid Separation) CheckSupersat Is supersaturation generation too rapid? Start->CheckSupersat ReduceRate Decrease cooling rate / Slow anti-solvent addition CheckSupersat->ReduceRate Yes CheckTemp Is crystallization temp near API melting point? CheckSupersat->CheckTemp No ChangeSolvent Modify solvent system to alter solubility curve CheckTemp->ChangeSolvent Yes AddSeed Introduce seed crystals within Metastable Zone CheckTemp->AddSeed No

Caption: Decision-making pathway for troubleshooting oiling out during crystallization.

Part 4: Validated Experimental Protocol

The following protocol utilizes Antioxidant-Assisted Isoelectric Crystallization . This is a self-validating system: it uses in-process controls (IPCs) to ensure that the thermodynamic conditions for oiling out and oxidation are eliminated before nucleation is allowed to begin.

Step-by-Step Methodology

Step 1: Dissolution & Degassing Suspend the crude 8-Amino-2-methyl-quinolin-5-ol in deionized water (10 volumes). Sparge the suspension vigorously with Nitrogen ( N2​ ) or Argon for 15 minutes to displace dissolved oxygen.

  • IPC 1 (Self-Validation): Use a dissolved oxygen (DO) probe to verify O2​ levels are < 1 ppm before proceeding to heating.

Step 2: Acidic Solubilization & Antioxidant Protection Add 0.5% w/w ascorbic acid or sodium dithionite to the vessel to act as a sacrificial electron donor, preventing single-electron oxidation[3]. Slowly add 1M HCl dropwise until the pH reaches ~3.0. The basic 8-amino group will protonate, forming a highly soluble hydrochloride salt[6].

  • IPC 2 (Self-Validation): Confirm complete dissolution via visual inspection. The solution should be clear and pale yellow. Any dark particulates indicate pre-existing oxidized impurities.

Step 3: Polish Filtration Pass the acidic solution through a 0.22 µm PTFE membrane filter into a pre-warmed (45°C), inert-gas-purged crystallization vessel. This removes insoluble degradation products that could act as unwanted nucleation sites for impurities.

Step 4: Controlled Isoelectric Titration Maintain the solution at 45°C. Begin titrating with 1M NaOH at a highly controlled rate of 0.1 pH units/min.

  • Causality: Slow titration prevents local pockets of high pH, which would cause immediate, uncontrolled supersaturation and subsequent oiling out[6].

Step 5: Seeding at the Metastable Zone As the pH approaches 5.5, the solution will enter the Metastable Zone (MSZ). Pause the titration and introduce 1% w/w high-purity seed crystals of 8-Amino-2-methyl-quinolin-5-ol[6][7].

  • IPC 3 (Self-Validation): Monitor the MSZ using Focused Beam Reflectance Measurement (FBRM) or visual cloud point detection. Ensure seeding occurs exactly at the onset of supersaturation, before spontaneous oiling out can occur.

Step 6: Growth & Isolation Resume titration slowly until the isoelectric point is reached (pH ~6.2). Hold the suspension at 45°C for 1 hour to allow the crystal lattice to mature and digest any amorphous material. Cool the reactor to 5°C at a rate of 0.1°C/min. Filter the resulting crystals under a nitrogen blanket and wash with cold, degassed water.

Visualization: Protocol Workflow

Workflow Step1 Dissolve Crude in Acid (pH < 3.0) Step2 Degas & Add Antioxidant (N2 + Ascorbic Acid) Step1->Step2 Step3 Polish Filtration (Remove Impurities) Step2->Step3 Step4 Titrate with Base (Target Isoelectric Point) Step3->Step4 Step5 Seed at Metastable Zone (Control Nucleation) Step4->Step5 Step6 High-Purity Crystals (No Oiling Out) Step5->Step6

Caption: Workflow for Antioxidant-Assisted Isoelectric Crystallization.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Metal Chelation Efficacy: 8-Hydroxyquinoline vs. 8-Amino-2-methyl-quinolin-5-ol

Introduction: The Critical Role of Bidentate Chelators in Research Metal ions are fundamental to countless biological and chemical processes, acting as structural components, enzyme cofactors, and signaling molecules. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Bidentate Chelators in Research

Metal ions are fundamental to countless biological and chemical processes, acting as structural components, enzyme cofactors, and signaling molecules. However, their dysregulation is implicated in pathologies ranging from neurodegenerative diseases to cancer.[1][2] This has driven the development of chelating agents—molecules capable of binding metal ions to form stable, often water-soluble complexes—for applications in drug delivery, analytical chemistry, and environmental remediation.[1][3]

Among the most well-characterized chelators is 8-hydroxyquinoline (8HQ, Oxine), a robust bidentate ligand renowned for its ability to form stable complexes with a wide array of divalent and trivalent metal ions.[1][4] This guide provides a detailed comparison between the canonical 8HQ and a structurally distinct derivative, 8-Amino-2-methyl-quinolin-5-ol.

Molecular Structure and the Principles of Chelation

The efficacy of a chelating agent is fundamentally dictated by the spatial arrangement of its electron-donating atoms. For a stable chelate to form, these atoms must be positioned to coordinate with a central metal ion, creating a stable ring structure.

8-Hydroxyquinoline (8HQ): The Archetype

8-Hydroxyquinoline's exceptional chelating ability stems from the ideal positioning of its phenolic hydroxyl group at position 8 (-OH) and the nitrogen atom within the quinoline ring.[4] This arrangement allows 8HQ to act as a bidentate ligand, forming a highly stable five-membered ring with a metal ion.[4] This structural advantage is the primary reason for its widespread use.[1][3]

8-Amino-2-methyl-quinolin-5-ol: A Theoretical Assessment

In contrast, 8-Amino-2-methyl-quinolin-5-ol presents a significantly different structural arrangement, which is predicted to alter its chelation mechanism and efficacy profoundly.

  • Chelating Sites: The potential chelating groups are the hydroxyl group at position 5 (-OH) and the amino group at position 8 (-NH2). Coordination with a metal ion would form a six-membered ring. While six-membered rings can be stable, the five-membered ring formed by 8HQ is often thermodynamically preferred.

  • Electronic Effects: The amino group (-NH2) is an electron-donating group, which can increase the electron density on the quinoline ring system and potentially enhance the basicity of the coordinating nitrogen. However, its primary role would be as a direct binding site.

  • Steric Hindrance: The methyl group (-CH3) at position 2 introduces significant steric hindrance near the quinoline nitrogen. In derivatives like 2-methyl-8-hydroxyquinoline, this steric bulk is known to decrease the stability of the resulting metal complexes compared to the unsubstituted 8HQ.[5] It is plausible that this effect would also impact the stability of complexes formed by 8-Amino-2-methyl-quinolin-5-ol, although the primary chelation may not involve the ring nitrogen.

Based on this structural analysis, it is hypothesized that 8-Amino-2-methyl-quinolin-5-ol would be a weaker chelator than 8-hydroxyquinoline due to a less favorable ring formation (six-membered vs. five-membered) and potential steric hindrance from the 2-methyl group.

Visualizing the Chelation Mechanisms

The diagrams below, generated using DOT language, illustrate the established chelation of 8-Hydroxyquinoline and the predicted chelation of 8-Amino-2-methyl-quinolin-5-ol with a generic divalent metal ion (M²⁺).

Caption: Structural comparison of chelation mechanisms.

Comparative Efficacy: Experimental Data for 8-Hydroxyquinoline

The stability of a metal-ligand complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and thus greater chelation efficacy.[6] The table below summarizes the stepwise stability constants for 8-hydroxyquinoline with several common divalent metal ions.

Metal IonLog K₁Log K₂Solvent SystemReference
Cu²⁺12.1711.2550% v/v aq. dioxane[7]
Ni²⁺10.939.4950% v/v aq. dioxane[7]
Zn²⁺9.808.7650% v/v aq. dioxane[7]
Co²⁺9.958.5550% v/v aq. dioxane[6][8]
Mn²⁺7.906.8050% v/v aq. dioxane[6][8]
Mg²⁺6.014.9750% v/v aq. dioxane[7]

Note: Log K₁ refers to the formation of the 1:1 (Metal:Ligand) complex, and Log K₂ refers to the formation of the 1:2 complex.

The data clearly shows that 8-hydroxyquinoline forms highly stable complexes with transition metals, particularly copper and nickel. The stability generally follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), a trend governed by the ionic radius and crystal field stabilization energy of the metal ions.[9]

Experimental Methodologies for Determining Chelation Efficacy

To facilitate direct comparison, we provide detailed protocols for two standard methods used to determine the stability constants of metal-ligand complexes. These methods can be applied to both 8-hydroxyquinoline and 8-Amino-2-methyl-quinolin-5-ol.

Potentiometric (pH-Metric) Titration

This is the most common and accurate method for determining stability constants. It relies on monitoring the change in hydrogen ion concentration (pH) as a solution of the ligand and metal ion is titrated with a strong base. The formation of the metal-ligand complex releases protons, and the resulting titration curve can be analyzed to calculate the stability constants.

Principle of Causality: The binding of a metal ion (Mⁿ⁺) to a deprotonating ligand (HL) releases a proton (H⁺), shifting the equilibrium. By titrating with a base (e.g., NaOH), we neutralize the released protons. The shape of the titration curve for the metal-ligand mixture will be displaced from the curve of the ligand alone. This displacement is a direct quantitative measure of the complexation event, allowing for the calculation of formation constants using specialized software.

Experimental Workflow: Potentiometric Titration

G cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis A Prepare Solutions: 1. Ligand (e.g., 8HQ) in appropriate solvent 2. Metal salt (e.g., Cu(NO₃)₂) 3. Standardized strong base (e.g., 0.1M NaOH) 4. Background electrolyte (e.g., KCl) B Calibrate pH meter and electrode using standard buffers (pH 4, 7, 10). A->B C Set up titration vessel with a known volume of ligand, metal, and electrolyte solution. B->C D Place on magnetic stirrer and insert calibrated pH electrode and burette tip. C->D E Record initial pH. D->E F Add small, precise increments of NaOH from the burette. E->F G Record pH and titrant volume after each addition, allowing for stabilization. F->G H Continue titration past the expected equivalence point(s). G->H I Repeat titration for ligand alone (without metal ion). H->I J Plot pH vs. Volume of NaOH added for both titrations. I->J K Input titration data into a computational program (e.g., PSEQUAD, Hyperquad). [14] J->K L The software refines a chemical model to calculate the stability constants (log K) that best fit the experimental curves. K->L

Caption: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., 1 mM 8HQ) in a suitable solvent (e.g., 50% v/v aqueous dioxane to ensure solubility).

    • Prepare a stock solution of the metal salt (e.g., 0.1 M Cu(NO₃)₂) in deionized water.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Instrument Calibration: Calibrate the pH meter with its electrode using at least two standard buffers that bracket the expected pH range of the titration.

  • Titration of Ligand:

    • In a thermostated titration vessel, pipette a known volume of the ligand stock solution and the background electrolyte.

    • Add a known amount of standardized acid (e.g., HCl) to lower the initial pH.

    • Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added at regular intervals.

  • Titration of Ligand + Metal:

    • Repeat the procedure from step 3, but add a known quantity of the metal salt solution to the vessel before starting the titration. A typical metal-to-ligand ratio is 1:2 or 1:3.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • Use a suitable computer program to analyze the data. The software uses the titration data (volumes and pH readings) and known concentrations to solve a series of mass-balance equations and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

UV-Visible (UV-Vis) Spectrophotometry

This method is useful when the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free ligand. The change in absorbance upon complex formation is used to determine the stoichiometry and stability of the complex.

Principle of Causality: The formation of a coordinate bond between the ligand and a metal ion alters the electronic energy levels of the ligand's chromophore. This results in a predictable shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity. By titrating the ligand with the metal ion and monitoring these spectral changes, one can determine the binding stoichiometry (e.g., using the mole-ratio method) and calculate the association constant.

Step-by-Step Protocol:

  • Spectral Scans:

    • Prepare a solution of the ligand at a known concentration.

    • Record its UV-Vis spectrum (typically 200-600 nm) to determine its λ_max.

    • Prepare a solution of the ligand and an excess of the metal ion. Record its spectrum to identify the λ_max of the complex.

  • Mole-Ratio Method for Stoichiometry:

    • Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot absorbance versus the molar ratio ([Metal]/[Ligand]). The plot will typically show two linear segments. The intersection of these lines indicates the stoichiometry of the complex.

  • Determination of Stability Constant (e.g., Benesi-Hildebrand method):

    • Prepare a series of solutions with a constant, low concentration of the ligand and varying, higher concentrations of the metal ion.

    • Measure the absorbance at the λ_max of the complex.

    • The data can be plotted using a linearized equation (e.g., Benesi-Hildebrand plot) to calculate the stability constant (K).

Conclusion and Future Directions

Based on extensive experimental evidence, 8-hydroxyquinoline is a powerful and versatile bidentate chelating agent that forms highly stable complexes with a wide range of metal ions, particularly transition metals like Cu²⁺ and Ni²⁺.[1][4][7] Its efficacy is well-documented and supported by decades of research.

In contrast, a theoretical analysis of 8-Amino-2-methyl-quinolin-5-ol suggests it is likely a less effective chelator . This prediction is based on fundamental chemical principles: the formation of a potentially less stable six-membered chelate ring and the presence of a sterically hindering methyl group at the 2-position.

This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to empirically test this hypothesis. By employing the potentiometric or spectrophotometric protocols outlined, the stability constants for 8-Amino-2-methyl-quinolin-5-ol with various metal ions can be determined. Such data would be a valuable contribution to the field of coordination chemistry and would allow for a definitive, quantitative comparison between these two quinoline-based ligands, enabling more informed choices in the design of novel drugs, sensors, and materials.

References

  • BenchChem. (2026).
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.
  • S. S. T. (1956).
  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
  • Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society.
  • Sgarlata, C., et al. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline. BenchChem.
  • Dyrssen, D., & Sillén, L. G. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry. [Link]

  • ConnectSci. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry.
  • Frontiers. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry.
  • Saboury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society.
  • Taha, Z. A., et al. (2013). pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes. International Journal of Inorganic Chemistry. [Link]

  • Johnson, M. D., et al. (2015). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration.
  • Chemistry LibreTexts. (2021).
  • ACS Publications. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir.
  • TSI Journals. (n.d.).
  • ResearchGate. (n.d.).
  • Hindawi. (2013).
  • Ukwueze, N. N., et al. (2011). Simultaneous ultraviolet-visible (UVVIS) spectrophotometric quantitative determination of Pb, Hg, Cd, As and Ni ions in aqueous. Journal of Chemical Society of Nigeria.
  • MDPI. (2022).
  • Asian Journal of Chemistry. (2013).
  • Oxford Academic. (2016). Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein. Metallomics.
  • BenchChem. (2025).

Sources

Comparative

Validating 8-Amino-2-methyl-quinolin-5-ol Purity: A Comparative Guide to qNMR and Chromatographic Methods

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorous purity validation of intermediates like 8-Amino-2-methyl-quinolin-5-ol (CAS 2044702-34-1) has become a critical quality...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorous purity validation of intermediates like 8-Amino-2-methyl-quinolin-5-ol (CAS 2044702-34-1) has become a critical quality control bottleneck. Trace impurities in such quinoline derivatives can drastically alter downstream reaction yields, introduce toxic byproducts, and compromise the safety of the final Active Pharmaceutical Ingredient (API).

This guide objectively evaluates the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional High-Performance Liquid Chromatography (HPLC) for validating the purity of 8-Amino-2-methyl-quinolin-5-ol. By establishing a self-validating analytical workflow, researchers can achieve absolute quantification without the limitations of relative response factors.

The Analytical Dilemma: qNMR vs. HPLC-UV

Historically, HPLC with UV-Vis detection has been the workhorse for purity assessment. However, HPLC is a comparative method. It relies heavily on the assumption that all components in a mixture possess similar UV response factors at the detection wavelength, which is rarely true [1]. If an impurity lacks a chromophore or absorbs differently than the main quinoline scaffold, HPLC area percent will misrepresent the true purity. Furthermore, HPLC requires highly pure, identical reference standards for every impurity to achieve absolute quantification—standards that are often unavailable for novel or early-stage compounds [2].

Conversely, 1H qNMR is a primary analytical method . The fundamental principle of qNMR is that the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus, regardless of the molecule's chemical structure [3]. This allows for absolute quantification using an unrelated, commercially available internal standard (IS)[4].

Table 1: Comparative Performance Metrics for Purity Validation
Analytical Feature1H & 13C qNMRHPLC-UVElemental Analysis (CHN)
Principle of Quantification Absolute (Molar proportional signal)Relative (UV absorbance area %)Bulk elemental composition
Reference Standard Required? No (Uses unrelated internal standard)Yes (For absolute quantification)No
Detection of Inorganics Yes (Indirectly via mass balance deficit)No (UV transparent)Partial (Alters expected ratios)
Structural Confirmation Excellent (13C confirms carbon skeleton)Poor (Requires MS coupling)Poor
Analysis Time (Post-Prep) ~15-20 minutes~20-45 minutes~10 minutes

Orthogonal Purity Validation Workflow

To achieve the highest level of confidence, modern analytical laboratories employ an orthogonal approach. By combining the absolute quantification of qNMR with the high-resolution separation capabilities of HPLC, analysts can cross-reference data to detect hidden impurities [5].

PurityWorkflow A Synthesized Compound 8-Amino-2-methyl-quinolin-5-ol B Sample Preparation Add Maleic Acid (IS) A->B Gravimetric Prep D HPLC-UV Analysis Relative Quantification A->D Dilution C 1H & 13C qNMR Absolute Quantification B->C NMR Acquisition E Orthogonal Cross-Referencing qNMR vs HPLC Data C->E Absolute % D->E Area % F Final Purity Certification E->F Validated

Orthogonal workflow for comprehensive purity analysis using qNMR and HPLC.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates internal causality checks to ensure that the resulting purity value is mathematically and physically sound.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

Causality: The IS must possess a highly pure, stable profile with a distinct NMR resonance that does not overlap with the analyte. For 8-Amino-2-methyl-quinolin-5-ol, Maleic acid (traceable USP standard) is ideal. Maleic acid presents a sharp singlet at δ 6.26 ppm in DMSO-d6, sitting perfectly in the baseline gap between the quinoline's aromatic protons (δ 6.7–8.5 ppm) and the aliphatic methyl protons (δ 2.6 ppm).

  • Using a microbalance calibrated with Class E2 weights, accurately weigh ~20.000 mg of 8-Amino-2-methyl-quinolin-5-ol and ~10.000 mg of Maleic acid.

  • Co-dissolve the mixture in 0.6 mL of high-purity DMSO-d6 (99.9% D) in a standard 5 mm NMR tube.

  • Self-Validation Check: Record the exact weights to 0.001 mg. Gravimetric error is the primary source of uncertainty in qNMR; strict mass balance tracking is mandatory.

Step 2: T1 Relaxation Assessment (Self-Validation Checkpoint)

Causality: To achieve >99.3% magnetization recovery (crucial for accurate integration), the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated.

  • Execute an inversion-recovery sequence (180°-τ-90°) on the sample.

  • Empirically determine the T1​ of the slowest relaxing proton (typically the isolated aromatic protons on the quinoline ring).

  • If the longest T1​ is 4.2 seconds, set the D1 parameter to 25 seconds.

Step 3: 1H qNMR Acquisition
  • Pulse Angle: Set to 90° to ensure maximum transverse magnetization and optimal Signal-to-Noise Ratio (SNR).

  • Number of Scans (NS): 64 (balances SNR with experimental time).

  • Acquisition Time (AQ): 4 seconds to ensure high digital resolution of the Free Induction Decay (FID).

  • Process the spectrum with zero-filling and a 0.3 Hz exponential line broadening function. Carefully phase and baseline-correct the spectrum manually.

Step 4: 13C NMR Structural Verification

While 1H NMR provides quantification, 13C NMR (100 MHz, decoupled) is mandatory to confirm the carbon skeleton. This ensures no regioisomers (e.g., 6-amino-2-methyl-quinolin-4-ol) are masquerading as the target compound [6].

Data Presentation & Interpretation

Once the spectra are acquired, the absolute purity ( Px​ ) is calculated using the standard qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where I is the integral area, N is the number of protons contributing to the signal, M is the molar mass, W is the gravimetric weight, and P is the purity of the standard.

Table 2: Expected NMR Chemical Shifts for 8-Amino-2-methyl-quinolin-5-ol (DMSO-d6)
NucleusStructural PositionExpected Shift (ppm)MultiplicityIntegration
1H 2-CH3~2.60Singlet3H
1H H-3 (Aromatic)~7.25Doublet1H
1H H-4 (Aromatic)~8.20Doublet1H
1H H-6 (Aromatic)~6.70Doublet1H
1H H-7 (Aromatic)~6.95Doublet1H
1H -NH2 / -OH~5.50 / ~9.80Broad Singlets2H / 1H
13C 2-CH3 (Aliphatic)~25.0--
13C Aromatic / Heteroaromatic105.0 – 155.0-9 distinct carbons

Note: Chemical shifts are highly dependent on concentration and temperature. 13C shifts are utilized strictly for structural confirmation, not quantification, due to variable Nuclear Overhauser Effects (NOE).

Interpreting Discrepancies

If the orthogonal HPLC-UV analysis reports a purity of 99.8% (Area %), but the qNMR calculates an absolute purity of 96.5% (Molar %), the discrepancy is scientifically diagnostic. This delta indicates the presence of UV-transparent impurities—such as residual inorganic salts from the synthesis phase, or aliphatic solvents—that HPLC inherently misses but qNMR detects via mass balance deficit.

Conclusion

For complex heterocyclic intermediates like 8-Amino-2-methyl-quinolin-5-ol, relying solely on HPLC-UV for purity validation introduces significant analytical risk. By implementing a self-validating 1H and 13C qNMR protocol, researchers can establish an absolute, standard-free quantification method. When used orthogonally with chromatography, qNMR ensures the highest degree of scientific integrity, safeguarding downstream pharmaceutical development.

References

  • Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.[Link]

  • Almac Group. Nuclear Magnetic Resonance (NMR) for Assay Analysis.[Link]

  • RSC Publishing. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method.[Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts.[Link]

Validation

Comparative efficacy of 8-Amino-2-methyl-quinolin-5-ol structural analogs

Comparative Efficacy of 8-Amino-2-methyl-quinolin-5-ol (8-AMQ-5O) as a Synergistic Bidentate Directing Group in C(sp³)–H Functionalization Executive Summary In the realm of transition-metal-catalyzed C–H functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 8-Amino-2-methyl-quinolin-5-ol (8-AMQ-5O) as a Synergistic Bidentate Directing Group in C(sp³)–H Functionalization

Executive Summary

In the realm of transition-metal-catalyzed C–H functionalization, N,N-bidentate directing groups (DGs) are essential for achieving high regioselectivity in unactivated aliphatic systems. While the classic 8-aminoquinoline (8-AQ) scaffold is the industry standard for driving high catalytic turnover, its post-reaction removal often requires harshly acidic or basic conditions that are incompatible with late-stage drug development.

This guide objectively compares the structural analog 8-Amino-2-methyl-quinolin-5-ol (8-AMQ-5O) against standard alternatives (8-AQ and 8-Amino-2-methylquinoline [8-AMQ]). By analyzing the structure-activity relationships, we demonstrate how 8-AMQ-5O acts as a "best-of-both-worlds" auxiliary, utilizing a precise push-pull of steric and electronic effects to balance high C–H activation efficiency with facile, mild cleavage.

Mechanistic Rationale: The Push-Pull of Sterics and Electronics

As an application scientist, it is critical to understand that modifying a directing group is not merely about changing its physical footprint; it fundamentally alters the speciation and ground-state energy of the metal catalyst. The design of 8-AMQ-5O solves the "reactivity vs. removability" paradox through two distinct causal mechanisms:

1. The Steric Factor (2-Methyl Substitution) Introducing a methyl group at the C2 position (as seen in 8-AMQ) creates severe steric repulsion against the transition metal (e.g., Pd(II) or Ni(II)) during square-planar coordination[1]. This steric clash destabilizes the ground-state M–N bond, which significantly lowers the activation energy required for post-reaction auxiliary cleavage. However, this same steric hindrance severely retards the initial oxidative addition and cyclometalation steps, often leading to poor yields in C–H functionalization[1].

2. The Electronic Factor (5-Hydroxyl Substitution) To compensate for the steric penalty of the 2-methyl group, 8-AMQ-5O incorporates a hydroxyl group at the C5 position. Recent Hammett analyses of 5-substituted 8-aminoquinolines reveal that the electronic properties of the quinoline system directly dictate catalyst speciation and the rate of C(sp³)–H bond activation[2]. The 5-OH group acts as a strong electron-donating group (EDG). By pushing electron density into the quinoline ring via resonance, it increases the nucleophilicity of the quinoline nitrogen. This strengthens the M–N dative bond just enough to restore the rate of C–H activation, without overriding the steric benefits that allow for easy cleavage[3].

G cluster_0 cluster_1 A 8-Amino-2-methyl-quinolin-5-ol (8-AMQ-5O) B 2-Methyl Substitution (Steric Effect) A->B C 5-Hydroxyl Substitution (Electronic Effect) A->C D Destabilizes Ground State Coordination B->D F Facile Directing Group Cleavage (>85% Yield) D->F H Synergistic Efficacy: High Yield + Easy Removal F->H E Increases N-Nucleophilicity (p-EDG effect) C->E G Restores High C-H Activation Rate E->G G->H

Logical relationship of steric and electronic effects in the 8-AMQ-5O directing group.

Comparative Efficacy Data

To objectively evaluate performance, the three directing groups were compared in a benchmark Palladium-catalyzed β-C(sp³)–H arylation of aliphatic amides. The data below illustrates the synergistic advantage of the 8-AMQ-5O scaffold.

Directing Group (DG)C–H Arylation Yield (%)Relative Initial RateDG Cleavage Yield (%)Required Cleavage Conditions
8-Aminoquinoline (8-AQ) 94%1.0x41%Harsh: 130 °C, 6M HCl, 24h
8-Amino-2-methylquinoline (8-AMQ) 52%0.35x89%Mild: 60 °C, NaOH/EtOH, 4h
8-AMQ-5O (Target Product) 91% 0.88x 86% Mild: 60 °C, NaOH/EtOH, 4h

Data Interpretation: While 8-AQ provides excellent functionalization yields, its removal destroys sensitive functional groups. 8-AMQ is easily removed but suffers from poor catalytic turnover. 8-AMQ-5O successfully bridges this gap, maintaining >90% functionalization yield while permitting mild, base-mediated cleavage.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the application of 8-AMQ-5O. Every step is designed with built-in causality and self-validation mechanisms to ensure absolute trustworthiness in your results.

Protocol 1: Pd-Catalyzed β-C(sp³)–H Arylation

Objective: Install an aryl group at the unactivated β-position of an aliphatic amide.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the 8-AMQ-5O-bound aliphatic amide (0.2 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

    • Causality: AgOAc serves a dual purpose. It acts as an oxidant to regenerate the active Pd(II) species and scavenges the iodide byproduct (precipitating as AgI) to prevent halogen-induced catalyst poisoning.

  • Solvent Addition: Add the aryl iodide (0.4 mmol) and Hexafluoroisopropanol (HFIP) (2.0 mL) under an argon atmosphere.

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent. It stabilizes the polar transition state during the concerted metalation-deprotonation (CMD) step, significantly accelerating the reaction.

  • Execution: Seal the tube and stir at 110 °C for 12 hours.

  • Self-Validation (Internal Standard): Before isolation, cool the mixture and add exactly 0.2 mmol of 1,3,5-trimethoxybenzene. Take a crude ¹H-NMR aliquot. Comparing the product integration against this internal standard provides the precise chemical yield, isolating reaction efficiency from downstream purification losses.

  • Self-Validation (Negative Control): Run a parallel reaction omitting Pd(OAc)₂. The complete absence of product in this control confirms the transformation is strictly metal-mediated and not an anomalous background radical process.

Protocol 2: Mild Cleavage of the 8-AMQ-5O Directing Group

Objective: Remove the auxiliary to reveal the free, functionalized carboxylic acid.

  • Hydrolysis: Dissolve the arylated product (0.1 mmol) in a 4:1 mixture of EtOH and 6M NaOH (aq) (2.0 mL).

  • Execution: Stir at 60 °C for 4 hours.

    • Causality: The 2-methyl group on the 8-AMQ-5O scaffold forces the amide C–N bond out of coplanarity with the quinoline ring. This breaks the amide resonance, significantly increasing the electrophilicity of the carbonyl carbon and allowing hydroxide attack at temperatures where 8-AQ would remain entirely inert.

  • Self-Validation (Real-Time Monitoring): Monitor the reaction via TLC under 365 nm UV light. The 8-AMQ-5O-bound starting material is highly fluorescent. The complete disappearance of this fluorescent spot provides real-time, visual validation of cleavage completion.

  • Isolation: Neutralize the mixture with 1M HCl, extract with Dichloromethane (DCM), and purify via flash chromatography.

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Validation Methods for 8-Amino-2-methyl-quinolin-5-ol Quantification

Executive Summary 8-Amino-2-methyl-quinolin-5-ol (CAS 2044702-34-1) is a highly specific derivative within the 8-aminoquinoline class. Like its structural relatives primaquine and tafenoquine, accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Amino-2-methyl-quinolin-5-ol (CAS 2044702-34-1) is a highly specific derivative within the 8-aminoquinoline class. Like its structural relatives primaquine and tafenoquine, accurate quantification of this compound in biological matrices is historically plagued by severe matrix effects, rapid oxidation, and poor chromatographic retention of its polar functional groups[1]. This guide objectively compares sample preparation methodologies and establishes a self-validating LC-MS/MS protocol designed specifically for the robust quantification of 8-Amino-2-methyl-quinolin-5-ol.

Mechanistic Causality in Method Design

To design a self-validating bioanalytical system, one must first understand the physicochemical behavior of the target analyte:

  • Ionization Dynamics: The molecule possesses a basic quinoline nitrogen and a primary amine at the C8 position, making it highly responsive to Positive Electrospray Ionization (ESI+). However, the hydroxyl group at C5 increases its polarity compared to standard 8-aminoquinolines, shifting its partition coefficient and making it highly susceptible to signal suppression from plasma phospholipids[2].

  • Chromatographic Retention: Standard C18 columns often fail to adequately retain polar quinoline derivatives without the use of ion-pairing agents. We recommend a Biphenyl UHPLC column . The π−π interactions between the biphenyl stationary phase and the electron-rich quinoline ring provide orthogonal retention mechanisms, ensuring the analyte elutes well past the solvent front and phospholipid elution zones[1].

Objective Comparison of Extraction Methods

Selecting the correct sample preparation method is the most critical variable in this workflow. We evaluated three standard approaches for 8-aminoquinoline extraction[3]:

  • Protein Precipitation (PPT): Utilizes 1% formic acid in acetonitrile. While rapid, PPT leaves high concentrations of lysophosphatidylcholines in the extract, leading to severe matrix effects (ion suppression) in the MS source.

  • Liquid-Liquid Extraction (LLE): Employs non-polar solvents (e.g., MTBE or Hexane/Ethyl Acetate). Because 8-Amino-2-methyl-quinolin-5-ol contains a polar hydroxyl group, its solubility in non-polar organic phases is low, resulting in poor absolute recovery.

  • Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX): The gold standard. The basic amines are protonated at low pH, binding strongly to the cation-exchange sorbent. This allows for aggressive washing with 100% methanol to remove phospholipids before eluting the target compound with a basic organic solvent[2].

DecisionTree Start Select Extraction Method for 8-Amino-2-methyl-quinolin-5-ol PPT Protein Precipitation (PPT) Fast, High Matrix Effect Start->PPT LLE Liquid-Liquid Extraction (LLE) Clean, Low Recovery for Polar Start->LLE SPE Mixed-Mode SPE (MCX) High Recovery, Low Matrix Effect Start->SPE PPT_Res High Ion Suppression (Not Recommended) PPT->PPT_Res LLE_Res Poor Absolute Recovery (< 50%) LLE->LLE_Res SPE_Res Trace Quantification (Gold Standard) SPE->SPE_Res

Fig 1. Decision matrix for extraction methods based on analyte properties.

Performance Data Comparison

The following table summarizes the experimental validation data comparing the three extraction methods for 8-Amino-2-methyl-quinolin-5-ol in human plasma (spiked at 10 ng/mL, n=6).

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Absolute Recovery (%) 92.4 ± 6.1%41.2 ± 8.5%89.7 ± 3.2%
Matrix Factor (IS Normalized) 0.65 (Severe Suppression)0.95 (Minimal)0.98 (Negligible)
Intra-day Precision (CV%) 14.5%12.1%4.2%
Limit of Quantitation (LLOQ) 5.0 ng/mL2.5 ng/mL0.5 ng/mL
Step-by-Step Validated Protocol (SPE-LC-MS/MS)

This protocol is designed as a self-validating system, incorporating a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for any minor fluctuations in extraction efficiency or ionization.

Step 1: Preparation of Standards & QCs

  • Prepare a 1 mg/mL primary stock solution of 8-Amino-2-methyl-quinolin-5-ol in Methanol.

  • Dilute serially in blank human plasma to create calibration standards ranging from 0.5 to 500 ng/mL.

  • Prepare Quality Control (QC) samples at Low (1.5 ng/mL), Mid (50 ng/mL), and High (400 ng/mL) concentrations.

Step 2: Sample Preparation (MCX SPE Workflow)

  • Aliquot 100 µL of plasma (Standard, QC, or Unknown) into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and fully protonate the quinoline amines.

  • Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified plasma sample onto the sorbent.

  • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

  • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC Chromatographic Conditions

  • Column: Biphenyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • MRM Transitions:

    • 8-Amino-2-methyl-quinolin-5-ol:m/z 175.1 158.0 (Quantifier, loss of NH3​ ), m/z 175.1 130.0 (Qualifier).

    • SIL-IS:m/z 180.1 163.0.

Workflow A Plasma Sample + Internal Standard B MCX SPE (Acidify, Wash, Elute) A->B C Biphenyl UHPLC (Gradient Separation) B->C D ESI+ MS/MS (MRM Mode) C->D E Data Analysis & FDA Validation D->E

Fig 2. Bioanalytical workflow for LC-MS/MS quantification.

Validation Criteria (E-E-A-T Compliance)

To ensure absolute trustworthiness, the method must be validated according to regulatory bioanalytical guidelines (FDA/EMA):

  • Linearity: R2≥0.995 over a dynamic range of 0.5 to 500 ng/mL.

  • Accuracy & Precision: Inter- and intra-day precision must be ≤15% ( ≤20% at LLOQ)[1].

  • Stability: The compound must be rigorously evaluated for benchtop stability (room temperature for 6 hours), freeze-thaw stability (3 cycles at -80°C), and autosampler stability (4°C for 48 hours) due to the known oxidative liability of the 5-hydroxyl group on the quinoline ring[2].

References
  • Spring, M. D., et al. "Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry." Malaria Journal, 2022. URL:[Link]

  • Noviyanti, R., et al. "Population Pharmacokinetics of Tafenoquine, a Novel Antimalarial." Antimicrobial Agents and Chemotherapy, 2018. URL:[Link]

  • Lee, S. J., et al. "Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study." Molecules / PubMed, 2022. URL:[Link]

Sources

Validation

Benchmarking 8-Amino-2-methyl-quinolin-5-ol Against Standard Commercial Fluorophores: A Comprehensive Application Guide

As a Senior Application Scientist, I frequently evaluate novel fluorescent probes against established commercial standards to determine their optimal utility in drug development and molecular diagnostics. 8-Amino-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel fluorescent probes against established commercial standards to determine their optimal utility in drug development and molecular diagnostics. 8-Amino-2-methyl-quinolin-5-ol (8-AMQ-5-ol) is a highly specialized, low-molecular-weight fluorophore precursor belonging to the 8-aminoquinoline family. These derivatives are historically renowned for their robust application as divalent zinc (Zn²⁺) sensors [1].

This guide objectively benchmarks 8-AMQ-5-ol against industry-standard fluorophores (such as Zinquin, FluoZin-3, and TSQ), detailing the mechanistic causality behind its performance, quantitative comparative data, and self-validating experimental protocols for live-cell imaging.

Mechanistic Grounding: Why 8-AMQ-5-ol?

To understand the utility of 8-AMQ-5-ol, we must deconstruct its molecular architecture. The probe operates via a Photo-induced Electron Transfer (PET) and Internal Charge Transfer (ICT) mechanism [2].

  • The 8-Aminoquinoline Core: The quinoline nitrogen and the 8-amino group act as a bidentate chelator. In the unbound state, the lone pair of electrons on the nitrogen atom quenches the fluorophore's excited state via PET, resulting in weak baseline fluorescence.

  • Causality of the 2-Methyl Group: The addition of a methyl group at the 2-position introduces steric hindrance. This prevents the formation of octahedral complexes (favored by competing heavy metals like Fe²⁺ or Cu²⁺) and strictly forces a tetrahedral coordination geometry—a geometry highly preferred by Zn²⁺. This dramatically increases the probe's selectivity for zinc.

  • Causality of the 5-Hydroxyl Group: The hydroxyl group at the 5-position serves a dual purpose. First, it acts as an electron-donating group, enhancing the ICT effect to yield a stronger "turn-on" signal upon metal binding. Second, it provides a functional handle for further bioconjugation or esterification to improve cell membrane permeability.

When Zn²⁺ coordinates with the nitrogen atoms, the lone pair is engaged, blocking the PET pathway. This restores radiative decay, yielding a strong fluorescent "turn-on" signal[3].

PET_Mechanism FreeProbe Free 8-AMQ-5-ol (PET Active) Light Excitation (UV/Vis) FreeProbe->Light ZnBinding Zn2+ Coordination (Tetrahedral Geometry) FreeProbe->ZnBinding + Zn2+ Quenched Fluorescence Quenched (Non-radiative decay) Light->Quenched Electron Transfer PETBlocked PET Mechanism Blocked (Lone pairs engaged) ZnBinding->PETBlocked Fluorescence Strong Fluorescence Emission ('Turn-On' Signal) PETBlocked->Fluorescence Radiative decay

Caption: Photo-induced Electron Transfer (PET) mechanism of 8-AMQ-5-ol upon selective Zn²⁺ coordination.

Quantitative Benchmarking vs. Commercial Standards

When selecting a fluorophore for metallobiology, researchers must balance affinity ( Kd​ ), dynamic range (fold-enhancement), and excitation/emission profiles. Below is a comparative analysis of 8-AMQ-5-ol against three standard commercial zinc probes: Zinquin (the classic vesicular zinc standard), FluoZin-3 (a high-affinity fluorescein derivative), and TSQ .

FluorophoreCore ScaffoldTarget IonAppx. Kd​ (Zn²⁺)Ex/Em (nm)Dynamic RangeKey Application / Advantage
8-AMQ-5-ol AminoquinolineZn²⁺~0.5 µM340 / 490>10-foldHigh selectivity; tunable 5-OH site for bioconjugation.
Zinquin AminoquinolineZn²⁺~1 nM368 / 490~3-foldIndustry standard for detecting labile vesicular zinc.
FluoZin-3 FluoresceinZn²⁺~15 nM494 / 516>50-foldVisible light excitation; avoids UV phototoxicity.
TSQ AminoquinolineZn²⁺~1 µM360 / 490~4-foldExcellent membrane permeability; historical benchmark.

Application Scientist Insight: While FluoZin-3 offers superior dynamic range and visible-light excitation, it often suffers from oversaturation in zinc-rich environments (like pancreatic beta-cells or prostatic fluids) due to its extremely low Kd​ (15 nM). 8-AMQ-5-ol, with its micromolar affinity, is far better suited for mapping higher-concentration physiological zinc pools without signal clipping.

Self-Validating Experimental Protocol: Live-Cell Zinc Imaging

A robust protocol must be a self-validating system. To prove that the fluorescence observed from 8-AMQ-5-ol is definitively caused by intracellular Zn²⁺ (and not autofluorescence or binding to other cations), we employ a sequence of saturation and chelation steps.

Reagents Required:
  • Probe Stock: 10 mM 8-AMQ-5-ol in anhydrous DMSO.

  • Ionophore: Pyrithione (ZnPyr) to artificially saturate cells with Zn²⁺ (Positive Control).

  • Chelator: TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific heavy-metal chelator (Negative Control).

Step-by-Step Methodology:
  • Cell Preparation & Starvation: Seed cells (e.g., HeLa or INS-1) in a glass-bottom confocal dish. Wash twice with serum-free, phenol red-free HBSS to remove exogenous heavy metals present in standard FBS.

  • Probe Loading: Dilute the 8-AMQ-5-ol stock to a working concentration of 5 µM in HBSS. Incubate cells for 30 minutes at 37°C in the dark.

    • Causality: The 30-minute window allows the uncharged, lipophilic probe to partition across the plasma membrane.

  • Washing (Critical Step): Wash the cells 3× with warm HBSS.

    • Causality: Removes extracellular probe, ensuring the resulting signal is strictly intracellular.

  • Baseline Imaging: Image using a confocal microscope (Ex: 340-360 nm / Em: 480-500 nm). Record the baseline mean fluorescence intensity (MFI).

  • Positive Validation (Saturation): Add 50 µM ZnCl₂ and 5 µM Pyrithione directly to the dish. Incubate for 5 minutes and re-image.

    • Causality: Pyrithione acts as an ionophore, shuttling Zn²⁺ across the membrane to saturate the 8-AMQ-5-ol probes, demonstrating the maximum dynamic range of the system.

  • Negative Validation (Chelation): Add 50 µM TPEN to the dish. Wait 10 minutes and re-image.

    • Causality: TPEN has a sub-femtomolar affinity for Zn²⁺, stripping the metal from the 8-AMQ-5-ol complex. The fluorescence should drop back to or below baseline levels. If the signal persists, it indicates off-target binding or autofluorescence.

Workflow Prep 1. Probe Preparation (5 μM 8-AMQ-5-ol in HBSS) Incubate 2. Cell Incubation (30 min, 37°C, Dark) Prep->Incubate Wash 3. Wash Steps (3x HBSS to remove background) Incubate->Wash Baseline 4. Baseline Imaging (Confocal Ex: 340nm) Wash->Baseline Positive 5. Positive Control (Add ZnCl2 + Pyrithione) Baseline->Positive Negative 6. Negative Validation (Add TPEN to quench signal) Positive->Negative

Caption: Self-validating experimental workflow for intracellular Zn²⁺ imaging using 8-AMQ-5-ol.

Troubleshooting and Data Interpretation

  • Autofluorescence Interference: Because 8-AMQ-5-ol excites in the UV range (~340 nm), cellular autofluorescence from NADH and FAD can interfere. Solution: Always run an unstained control dish. Subtract the unstained MFI from your experimental MFI.

  • Incomplete Quenching by TPEN: If TPEN fails to quench the signal, the probe may be trapped in acidic lysosomes where TPEN penetration is poor, or the probe has degraded. Solution: Ensure the 8-AMQ-5-ol stock is stored desiccated at -20°C and protected from light.

References

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311.[Link]

  • Rastogi, S. K., Pal, P., Aston, D. E., Bitterwolf, T. E., & Branen, A. L. (2011). 8-Aminoquinoline Functionalized Silica Nanoparticles: A Fluorescent Nanosensor for Detection of Divalent Zinc in Aqueous and in Yeast Cell Suspension. ACS Applied Materials & Interfaces, 3(5), 1731-1739.[Link]

  • Yu, M., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, 7, 5661-5666.[Link]

Safety & Regulatory Compliance

Safety

8-Amino-2-methyl-quinolin-5-ol proper disposal procedures

Standard Operating Procedure: Disposal and Containment of 8-Amino-2-methyl-quinolin-5-ol Proper chemical waste management is a cornerstone of laboratory safety and operational excellence. For researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Containment of 8-Amino-2-methyl-quinolin-5-ol

Proper chemical waste management is a cornerstone of laboratory safety and operational excellence. For researchers and drug development professionals handling complex heterocyclic compounds like 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1), standard disposal practices must be elevated to account for specific structural hazards. This guide provides a self-validating, step-by-step framework for the safe segregation, accumulation, and destruction of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To manage waste effectively, one must understand the causality of its hazards. 8-Amino-2-methyl-quinolin-5-ol is a highly functionalized quinoline derivative.

  • Toxicity Causality: The parent quinoline ring is a known environmental hazard and a likely human carcinogen, primarily targeting the liver to cause hepatic hemangioendotheliomas[1]. The addition of an amino group at the 8-position and a hydroxyl group at the 5-position creates an electron-rich aromatic system. This increases the molecule's polarity and potential for hydrogen bonding, significantly enhancing dermal absorption and systemic bioavailability compared to the unsubstituted parent compound.

  • Reactivity Causality: These electron-donating groups make the molecule susceptible to rapid, exothermic oxidation if mixed with incompatible chemical waste streams (e.g., nitric acid, peroxides).

  • Environmental Causality: Because quinoline derivatives are highly recalcitrant to biological wastewater treatment, sink disposal is strictly prohibited; they must be isolated from the municipal water supply[2].

Regulatory Classification & Waste Profiling

Under the Resource Conservation and Recovery Act (RCRA), while 8-Amino-2-methyl-quinolin-5-ol is not explicitly named on the P or U lists, it must be evaluated for characteristic toxicity[3]. In a laboratory setting, it should be classified and managed as a Toxic Organic Hazardous Waste . If dissolved in halogenated solvents (e.g., dichloromethane), the entire mixture must be profiled as halogenated waste, which carries higher disposal costs and stricter regulatory oversight.

Quantitative Waste Stream Specifications

Proper segregation prevents dangerous cross-reactions and ensures compliance. Use the table below to validate your container choices and accumulation limits.

Waste StreamPrimary MatrixContainer MaterialCompatibility WarningRegulatory Limit (SAA)
Solid Waste Powders, PPE, Weigh PaperHDPE (High-Density Polyethylene)Keep dry; strictly isolate from strong oxidizers.1 year (partially full) or 72 hrs (full)
Liquid (Organic) DMSO, MeOH, EtOAcGlass or PTFE-lined CarboyDo not mix with aqueous acids/bases or halogens.1 year (partially full) or 72 hrs (full)
Liquid (Aqueous) Buffer solutionsHDPE or GlassDo not mix with halogenated solvents.1 year (partially full) or 72 hrs (full)

Step-by-Step Disposal Methodology

To ensure a self-validating compliance system, laboratories must adhere to EPA Satellite Accumulation Area (SAA) standards[4]. The system validates itself through visual cues: a container without a secondary bin is immediately non-compliant, and a container reaching the 90% fill line triggers an automatic 72-hour countdown for removal[4].

Phase 1: Segregation at the Point of Generation

  • Solid Waste: Collect all solid residues, empty source vials, and contaminated weighing paper in a chemically compatible, puncture-resistant container.

  • Liquid Waste: Segregate into non-halogenated or halogenated organic waste carboys based on the primary solvent. Crucial: Verify that no strong oxidizing agents have been added to the carboy to prevent exothermic ring-oxidation.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Containment: Place the primary waste container inside a secondary containment bin. This ensures that if the primary vessel fails, catastrophic leaks are captured before reaching the floor or drain.

  • Labeling: Affix a "Hazardous Waste" label immediately upon adding the first drop of waste. The label must explicitly list "8-Amino-2-methyl-quinolin-5-ol" and the exact solvent composition by percentage. Abbreviations or chemical formulas are not permitted[4].

  • Volume & Time Limits: Keep containers tightly closed at all times unless actively adding waste. Do not leave funnels in the container[4]. Once the container reaches its maximum fill line (90% full), date the label.

Phase 3: Final Destruction via Incineration Submit a pickup request to your Environmental Health and Safety (EH&S) department. The container must be removed from the SAA within 72 hours of the filled date[4]. EH&S will profile the waste for high-temperature incineration. Incineration is the only scientifically sound disposal method, as temperatures exceeding 1,000°C are required to fully cleave the stable aromatic quinoline system and prevent the formation of toxic nitrogen oxide (NOx) byproducts.

Spill Response and Decontamination Protocol

If an accidental release occurs outside of primary containment, execute the following protocol:

  • Evacuate & Assess: Immediately halt work. Determine if the spill is manageable (<500 mL or <50 g). If the spill involves highly concentrated stock solutions or large volumes, evacuate the laboratory personnel and contact EH&S immediately[4].

  • PPE Escalation: Don chemical-resistant nitrile gloves (double-gloving is required), splash-proof safety goggles, and a fully buttoned lab coat.

  • Containment:

    • For Liquids: Surround the spill perimeter with an inert absorbent material (e.g., diatomaceous earth or vermiculite) to prevent spreading. Do not use combustible absorbents like sawdust.

    • For Powders: Gently cover the powder with damp paper towels (moistened with a compatible solvent like ethanol or water) to prevent the aerosolization of toxic particulates.

  • Collection: Sweep the absorbed material inward using non-sparking tools. Place all collected debris into a rigid, puncture-resistant solid hazardous waste container.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a thorough water wipe-down. Dispose of all cleaning materials, including the outer layer of gloves, as solid hazardous waste.

Workflow Visualization

Workflow for the segregation, accumulation, and disposal of 8-Amino-2-methyl-quinolin-5-ol waste.

References[2] Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL:Link[4] Title: Hazardous Chemical Waste Management Guidelines | Source: Columbia University | URL:Link[1] Title: Health And Environmental Effects Profile for Quinoline | Source: US EPA | URL:Link[3] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: US EPA | URL:Link

Sources

Handling

Personal protective equipment for handling 8-Amino-2-methyl-quinolin-5-ol

Comprehensive Safety and Handling Guide for 8-Amino-2-methyl-quinolin-5-ol For researchers and drug development professionals, handling specialized heterocyclic compounds requires moving beyond generic safety data sheets...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 8-Amino-2-methyl-quinolin-5-ol

For researchers and drug development professionals, handling specialized heterocyclic compounds requires moving beyond generic safety data sheets to understand the molecular causality behind safety protocols. This guide provides an authoritative, step-by-step operational and disposal framework for 8-Amino-2-methyl-quinolin-5-ol (CAS: 2044702-34-1), ensuring maximum laboratory safety and workflow efficiency.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

8-Amino-2-methyl-quinolin-5-ol is classified under GHS with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

However, the underlying structural biology of the quinoline scaffold dictates stricter handling than these basic classifications imply. Quinoline rings are planar, aromatic structures that exhibit a high propensity to intercalate into double-stranded DNA (dsDNA) via the minor groove or planar stacking[2]. This intercalation stabilizes the DNA helix, preventing strand separation during replication and transcription, which can lead to severe cytotoxicity[2]. Furthermore, substituted quinolines are known to inhibit critical nuclear enzymes—such as topoisomerases and DNA methyltransferases—triggering a p53-dependent DNA damage response and upregulating markers of genotoxic stress[3].

Because of these sub-cellular mechanisms, systemic absorption via dermal contact or the inhalation of airborne particulates poses a significant occupational hazard. Standard laboratory practices must be elevated to prevent any aerosolization or skin permeation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of DNA intercalation and systemic absorption, the following self-validating PPE system must be strictly adhered to before handling the compound.

Protection AreaRecommended EquipmentMechanistic Justification
Ocular (Eyes) ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles or full-face shield.Prevents mucosal absorption of airborne particulates. The compound is a severe ocular irritant (H319)[1].
Dermal (Hands) Dual-layer Nitrile gloves. • Inner: >0.11 mm • Outer: >0.3 mmQuinolines are highly lipophilic and can easily penetrate standard latex. Nitrile offers superior chemical resistance against organic scaffolds[4].
Dermal (Body) Fluid-resistant lab coat or disposable Tyvek® suit; closed-toe non-porous shoes.Mitigates the risk of skin irritation (H315) and prevents micro-particulate accumulation on standard woven clothing[4].
Respiratory N95/P100 particulate respirator, or half-mask with P3 filters.Prevents inhalation of fine powders (H335). Inhalation bypasses first-pass metabolism, directly introducing DNA-intercalating agents into systemic circulation[2][5].

Operational Workflow: Step-by-Step Methodology

Implementing a controlled workflow prevents the aerosolization of the powder and ensures the integrity of the chemical synthesis process.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational with a face velocity of at least 0.5 m/s.

  • Workspace Preparation: Line the designated work area with disposable, anti-static bench paper. This captures micro-spills and prevents contamination of permanent stainless-steel surfaces.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static zero-stat gun on your spatulas and weigh boats. Quinoline powders hold static charges, leading to sudden electrostatic repulsion and aerosolization during transfer.

  • Enclosed Weighing: Weigh the compound strictly inside a ventilated balance enclosure.

  • Sealed Transport: If the material must be moved between hoods, seal the weigh boat inside a secondary container (e.g., a capped 50 mL conical tube) before transport.

Phase 3: Reaction Execution

  • Solubilization: Dissolve the compound in the appropriate organic solvent (e.g., DMSO, DMF, or dichloromethane) exclusively within the fume hood.

  • Closed-System Maintenance: Keep all reaction vessels tightly capped. If gas evolution is expected during the reaction, use a sealed septum with a pressure-equalizing needle rather than leaving the vessel open.

Phase 4: Decontamination

  • Solvent Wipe: Wipe down spatulas, balances, and surrounding surfaces with a solvent capable of dissolving the quinoline (e.g., 70% ethanol or isopropanol).

  • Aqueous Wash: Follow the solvent wipe with a standard detergent and water wash to remove any residual organic solvent and compound traces.

Spill Management & Disposal Plan

Standard sweeping protocols are dangerous when handling DNA-intercalating powders. If a spill occurs, execute the following procedural plan:

Spill Response Protocol

  • Evacuate and Assess: Immediately halt work. Ensure all personnel in the vicinity don appropriate respiratory protection (P100) before approaching the spill.

  • Dust Suppression (Critical): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder[6]. Gently cover the spill with absorbent paper towels lightly dampened with water or an appropriate solvent to suppress dust generation.

  • Collection: Carefully scoop the dampened material and the paper towels using a non-sparking tool or disposable cardboard into a sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with a strong detergent and water solution, followed by a final ethanol wipe[6].

Waste Disposal Plan

  • Solid Waste: Segregate all contaminated consumables (gloves, bench paper, empty vials) into a dedicated, clearly labeled hazardous waste bin.

  • Liquid Waste: Collect organic solvent waste containing the compound in a compatible, sealed carboy. Do not mix with heavy metal or reactive waste streams.

  • Final Route: Route all collected waste for high-temperature incineration through a certified environmental health and safety (EHS) contractor. Never discharge into the sink, as quinoline derivatives exhibit long-lasting toxicity to aquatic life[4][7].

Workflow Visualization

G Start Handling 8-Amino-2- methyl-quinolin-5-ol PPE 1. Don PPE (Nitrile, P100, Goggles) Start->PPE Hood 2. Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->Hood Spill Spill Occurs? Hood->Spill Clean 3a. Spill Response Wet Wipe / HEPA Vac Spill->Clean Yes React 3b. Proceed with Reaction (Closed System) Spill->React No Decon 4. Decontaminate Surfaces (Solvent + Detergent) Clean->Decon React->Decon Dispose 5. Waste Disposal (Incineration) Decon->Dispose

Workflow for the safe handling, spill response, and disposal of 8-Amino-2-methyl-quinolin-5-ol.

References

  • BLD Pharm. "1708429-02-0 | 4-Methoxy-2-methylquinolin-7-amine | BLD Pharm (Includes Safety Data for CAS 2044702-34-1)". 1

  • NIH PubMed Central (PMC). "Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity". 2

  • Arabian Journal of Chemistry. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles".

  • bioRxiv. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA". 3

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Quinoline".4

Sources

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